6-ethynyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-ethynyl-9H-purine
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethynyl-9H-purine, a molecule of interest for researchers, scientists, and professionals in drug development. The document details a feasible synthetic route, expected characterization data, and explores a relevant biological signaling pathway where purine analogs play a significant role.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Sonogashira cross-coupling reaction. This method is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In this case, a 6-halopurine derivative serves as the aryl halide, which is coupled with a protected ethynyl reagent. A subsequent deprotection step yields the final product.
Experimental Protocol: Sonogashira Coupling for this compound Synthesis
This protocol is based on established methodologies for the synthesis of 6-alkynylpurine derivatives.
Materials:
-
6-Iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous toluene to the flask, followed by triethylamine (3 equivalents).
-
To this stirring mixture, add trimethylsilylacetylene (1.5 equivalents) dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is 9-(tetrahydro-2H-pyran-2-yl)-6-((trimethylsilyl)ethynyl)-9H-purine.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. The expected characterization data are summarized below.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.14 g/mol |
| Melting Point | Not available in the searched literature. For reference, the melting point of the parent compound, purine, is 214 °C.[1] |
| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 (m, 2H, purine-H), ~4.5 (s, 1H, ethynyl-H), ~13.5 (br s, 1H, NH). Chemical shifts are estimates based on related purine structures.[2][3] |
| ¹³C NMR (DMSO-d₆) | δ ~140-155 (purine carbons), ~80-90 (alkynyl carbons). Chemical shifts are estimates based on related purine structures.[2] |
| Mass Spectrometry | ESI-MS: m/z = 145.05 [M+H]⁺. |
Biological Context: Purine Analogs in Signaling Pathways
Purine analogs are a class of molecules that have found significant application in chemotherapy and as modulators of various signaling pathways. Due to their structural similarity to endogenous purines, they can interfere with nucleic acid synthesis and inhibit the activity of key enzymes, such as kinases.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7] Purine analogs have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR (mammalian target of rapamycin).[4][6]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by purine analogs.
Experimental Workflow for Synthesis and Characterization
The overall process for synthesizing and characterizing this compound is depicted in the following workflow diagram.
References
- 1. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6-ethynyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the purine analogue, 6-ethynyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, adaptable experimental protocols for the determination of key physicochemical parameters. Furthermore, it outlines the general biological context of 6-substituted purine analogues, including a generalized experimental workflow and a potential signaling pathway impacted by this class of molecules.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are crucial for its application in research and drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | ChemScene |
| Molecular Weight | 144.13 g/mol | ChemScene |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Table 1: Physicochemical Properties of this compound. [1]
Experimental Protocols
To empower researchers to fill the existing data gaps for this compound, the following sections detail standardized experimental protocols for the determination of its core physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely accepted technique for this determination.[2][3][4]
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for accurate determination, especially near the expected melting point.[2]
Figure 1: Workflow for Melting Point Determination.
Solubility Determination
Understanding the solubility of this compound in various solvents is critical for formulation and in vitro assay development.
Methodology:
-
Solvent Selection: A range of relevant solvents should be tested, including water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and ethanol.
-
Equilibrium Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its biological activity and ADME properties. Potentiometric titration is a common method for pKa determination.[5]
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[5]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. The shake-flask method is the traditional approach for LogP determination.[6][7][8][9]
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated before the experiment.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Figure 2: Workflow for LogP Determination.
Biological Context and Potential Signaling Pathways
While specific data on the biological activity of this compound is limited, the broader class of 6-substituted purine analogues has been extensively studied, primarily as antimetabolites in cancer therapy.[10][11][12] These compounds often exert their effects by interfering with nucleic acid synthesis.
General Mechanism of Action
Purine analogues can be metabolized into fraudulent nucleotides, which are then incorporated into DNA and RNA. This incorporation can lead to the termination of chain elongation, the introduction of mutations, and the overall disruption of cellular replication and function.[10]
References
- 1. chemscene.com [chemscene.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thinksrs.com [thinksrs.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Purine analogue - Wikipedia [en.wikipedia.org]
biological activity of 6-ethynyl-9H-purine derivatives
An In-depth Technical Guide to the Biological Activity of 6-Ethynyl-9H-Purine Derivatives
Abstract
The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The introduction of an ethynyl group at the C6 position of the purine core creates a unique chemical entity, the this compound, which possesses significant potential in drug development. This technical guide details the synthesis, biological activity, and mechanism of action of this compound derivatives, with a primary focus on their role as covalent kinase inhibitors. These compounds leverage the electrophilic nature of the ethynyl group to act as Michael acceptors, forming irreversible covalent bonds with key cysteine residues in target enzymes. This guide summarizes quantitative inhibitory data, provides detailed experimental protocols, and visualizes the key synthetic and biological pathways, serving as a comprehensive resource for researchers and drug development professionals in oncology and kinase inhibitor design.
The this compound Scaffold: A Covalent Approach
The Purine Core: A Foundation for Kinase Inhibition
The purine scaffold is a cornerstone of kinase inhibitor design due to its structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases. By mimicking the hinge-binding motif of ATP, purine derivatives can achieve high affinity and selectivity for the ATP-binding pocket of specific kinases, which are critical regulators of cellular processes.[1][2] Deregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.[2][3][4][5]
The Ethynyl Group: A Versatile Warhead
The C6-ethynyl group transforms the purine scaffold into a targeted covalent inhibitor. This functional group acts as a Michael acceptor, an electrophilic moiety that can react with nucleophilic residues on a target protein.[6] In the context of kinase inhibition, this allows the purine derivative to form a stable, irreversible covalent bond with a non-catalytic cysteine residue located near the ATP-binding site. This covalent bonding strategy can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant mutations.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound derivatives is the Sonogashira cross-coupling reaction .[7][8] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this context, a 6-halopurine (typically 6-chloro- or 6-iodopurine) is coupled with a suitable alkyne, such as trimethylsilylacetylene, to yield the desired product. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be removed in a subsequent step.[8]
References
- 1. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
6-Ethynyl-9H-purine: A Technical Guide to Metabolic Labeling of Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-ethynyl-9H-purine is a synthetic purine nucleoside analog that has emerged as a powerful tool for studying nucleic acid dynamics in living systems. Its unique chemical structure, featuring a terminal alkyne group, allows for its metabolic incorporation into newly synthesized DNA and RNA. This incorporation serves as a bioorthogonal handle, enabling the subsequent detection and isolation of labeled nucleic acids through a highly specific and efficient chemical reaction known as "click chemistry."[1][2][3] This technical guide provides an in-depth overview of the principles, protocols, and applications of this compound in metabolic labeling, offering a valuable resource for researchers in molecular biology, drug development, and related fields.
Purine analogs have a long history in therapeutic applications, particularly in oncology, where they can act as antimetabolites to disrupt nucleic acid synthesis in rapidly dividing cancer cells.[4] The principles underlying these therapeutic applications are harnessed in a different context for metabolic labeling. By introducing a subtly modified yet readily accepted analog like this compound, researchers can tag and track the synthesis, trafficking, and degradation of nucleic acids without significantly perturbing the biological system.
Principle of Metabolic Labeling and Click Chemistry
Metabolic labeling with this compound is a two-step process that couples cellular metabolism with bioorthogonal chemistry.
1. Metabolic Incorporation: When introduced to cells or organisms, this compound is recognized by the cellular machinery involved in purine metabolism and incorporated into the nascent DNA and RNA strands in place of its natural counterpart, adenine. The efficiency of this incorporation can depend on various factors, including cell type, metabolic state, and the concentration of the analog.[5][6]
2. Click Chemistry Detection: The terminal alkyne group on the incorporated this compound serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This reaction forms a stable triazole linkage with a molecule of choice that carries an azide group. This azide-modified molecule can be a fluorescent dye for imaging, a biotin tag for affinity purification and subsequent omics analysis, or any other desired reporter molecule.[2][7]
Data Presentation: A Comparative Overview of Nucleoside Analogs
While specific quantitative data for this compound is still emerging in the literature, the following table summarizes typical experimental parameters for other commonly used alkyne-modified nucleoside analogs. This information can serve as a valuable starting point for optimizing experiments with this compound.
| Nucleoside Analog | Typical Concentration | Labeling Time | Applications | Key Considerations |
| 5-Ethynyluridine (5-EU) | 100 µM - 1 mM | 1 - 24 hours | RNA synthesis and decay analysis, imaging newly transcribed RNA. | Widely used for RNA labeling, potential for off-target effects at high concentrations.[8][9] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 10 - 50 µM | 30 minutes - 4 hours | DNA replication and cell proliferation assays. | A well-established alternative to BrdU, less harsh DNA denaturation required for detection. |
| 2'-Ethynyladenosine (2-EA) | 50 - 200 µM | 2 - 8 hours | RNA labeling, particularly for poly(A) tail analysis. | Incorporation efficiency can be lower than pyrimidine analogs. |
| This compound | To be optimized | To be optimized | Potential for labeling both DNA and RNA. | Optimization of concentration and labeling time is crucial to balance labeling efficiency and potential toxicity. |
Experimental Protocols
The following are generalized protocols for metabolic labeling of nucleic acids with this compound and subsequent detection using click chemistry. These should be considered as starting points and may require optimization for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., starting with a range of 10-100 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., starting with a time course of 1-8 hours).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated analog.
-
Cell Fixation and Permeabilization (for imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Proceed to Click Chemistry Reaction.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Visualization
Note: This protocol is for fluorescence microscopy. For other applications, the azide-containing reporter molecule will vary.
-
Prepare Click Reaction Cocktail: For a single well of a 24-well plate, prepare the following cocktail immediately before use:
-
1x Click-iT® Reaction Buffer (or a self-made buffer containing Tris, NaCl, and CuSO₄)
-
2 µM Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
10 mM Sodium Ascorbate (freshly prepared)
-
1 mM Copper(II) Sulfate (CuSO₄)
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstaining (Optional): Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Imaging: Wash the cells twice more with PBS and mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Caption: Metabolic incorporation of this compound into nucleic acids.
Caption: General experimental workflow for metabolic labeling and analysis.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Potential Applications in Research and Drug Development
The ability to specifically label and isolate newly synthesized nucleic acids opens up a wide range of applications:
-
Studying Nucleic Acid Dynamics: Researchers can investigate the rates of DNA replication and RNA transcription in different cell types and under various conditions, such as drug treatment or environmental stress.
-
Cell Proliferation Assays: Similar to EdU, this compound can be used to identify and quantify proliferating cells in vitro and in vivo.
-
Mapping Drug Effects: The impact of novel drug candidates on DNA and RNA synthesis can be directly assessed, providing valuable insights into their mechanism of action.
-
Identifying RNA-Binding Proteins: By combining metabolic labeling with crosslinking and affinity purification, it is possible to identify proteins that interact with newly transcribed RNA.
-
High-Throughput Screening: The robust and efficient nature of click chemistry makes this technology amenable to high-throughput screening assays for compounds that modulate nucleic acid metabolism.
Safety and Toxicity Considerations
As with any nucleoside analog, it is important to consider the potential for cytotoxicity. High concentrations or prolonged exposure to this compound could potentially disrupt normal nucleic acid metabolism and lead to cell cycle arrest or apoptosis.[4] It is therefore crucial to perform dose-response and time-course experiments to determine the optimal labeling conditions that provide a sufficient signal without inducing significant cellular toxicity. Standard cytotoxicity assays, such as MTT or trypan blue exclusion assays, should be performed to assess the impact of this compound on cell viability.
Conclusion
This compound represents a valuable addition to the molecular biologist's toolkit for studying the intricate dynamics of nucleic acids. Its ability to be metabolically incorporated into DNA and RNA, coupled with the specificity and efficiency of click chemistry, provides a versatile platform for a wide array of applications in basic research and drug discovery. While further studies are needed to fully characterize its incorporation efficiency and potential off-target effects, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this powerful nucleoside analog.
References
- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hitchhiker\'s guide to click-chemistry with nucleic acids | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Selective toxicity of purine deoxynucleosides for human lymphocyte growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Ethynyl-Purines: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The intersection of purine chemistry and acetylene functionality has given rise to a promising class of molecules known as ethynyl-purine compounds. These derivatives have demonstrated significant potential across various therapeutic areas, primarily by targeting key enzymes and receptors implicated in diseases such as cancer and viral infections. Their unique structural features allow for potent and often selective interactions with biological targets, making them a focal point of contemporary drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ethynyl-purine compounds, with a focus on their role as kinase inhibitors and receptor modulators.
Discovery and Therapeutic Potential
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like nucleosides and cofactors.[1] The introduction of an ethynyl group (a carbon-carbon triple bond) to this scaffold imparts unique properties, including increased structural rigidity and the ability to form specific interactions within protein binding pockets. This modification has been successfully exploited to develop potent inhibitors of various enzyme families and receptor antagonists.
Ethynyl-purine derivatives have shown significant promise as:
-
Anticancer Agents: By targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), and other oncogenic kinases like Nek2 and Abl, these compounds can effectively inhibit the proliferation of cancer cells.[2][3][4]
-
Antiviral Compounds: Certain ethynyl-purine nucleosides have demonstrated activity against a range of viruses, including the human immunodeficiency virus (HIV).[5]
-
Adenosine Receptor Antagonists: Modification of the purine core with ethynyl groups has led to the development of selective antagonists for adenosine receptors, which are implicated in various physiological processes and diseases.
Synthesis of Ethynyl-Purine Compounds
The synthesis of ethynyl-purine derivatives typically involves the introduction of the ethynyl moiety onto a pre-existing purine core. Two of the most common and effective methods for achieving this are the Sonogashira coupling and Vorbrüggen glycosylation for nucleoside analogs.
Sonogashira Coupling for 6-Ethynylpurines
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the synthesis of 6-ethynylpurines, a 6-halopurine derivative is reacted with a protected alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Synthesis of 2-Arylamino-6-ethynylpurines [2]
-
Preparation of the 6-chloropurine scaffold: Start with a suitable 2-substituted-6-chloropurine, which can be protected at the N9 position with a group like tetrahydropyranyl (THP) to prevent side reactions.
-
Sonogashira Coupling Reaction:
-
To a solution of the 2-substituted-6-chloro-9-(tetrahydropyranyl)purine in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), add the desired terminal alkyne (e.g., triisopropylsilylacetylene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide (CuI) co-catalyst.
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by thin-layer chromatography or liquid chromatography-mass spectrometry).
-
-
Deprotection:
-
Remove the silyl protecting group from the alkyne using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Remove the N9-THP protecting group under acidic conditions (e.g., with trifluoroacetic acid in a mixture of 2-propanol and water) to yield the final 6-ethynylpurine derivative.
-
-
Purification: The final product is typically purified by column chromatography on silica gel.
Vorbrüggen Glycosylation for Ethynyl-Purine Nucleosides
For the synthesis of nucleoside analogs, where a sugar moiety is attached to the purine base, the Vorbrüggen glycosylation is a widely used method. This reaction involves the coupling of a silylated purine base with an activated sugar derivative.
Biological Activity and Data
The biological activity of ethynyl-purine compounds is most prominently demonstrated through their inhibition of protein kinases and their interaction with adenosine receptors. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).
Kinase Inhibition
Many ethynyl-purine derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy.
Table 1: Inhibitory Activity of Selected Ethynyl-Purine Compounds against Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 2-Arylamino-6-ethynylpurine derivative | Nek2 | 0.15 | [2] |
| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 | 0.14 | [2] |
| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | 0.06 | [2] |
Anticancer Activity
The kinase inhibitory activity of ethynyl-purines often translates into potent anticancer effects, as demonstrated by their ability to inhibit the growth of various cancer cell lines.
Table 2: Growth Inhibitory Activity of a 6-Ethynylpurine Derivative against Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SKBR3 | Breast Cancer | 2.2 | [2] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of ethynyl-purine compounds, a series of in vitro assays are employed to determine their biological activity and mechanism of action.
Kinase Inhibition Assay
Kinase inhibition assays are performed to measure the ability of a compound to block the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method used for this purpose.
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay [6]
-
Reagent Preparation:
-
Prepare the Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.
-
Dilute the CDK2/Cyclin A2 enzyme, the substrate (e.g., a specific peptide or protein), ATP, and the test compound in the Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the test compound at various concentrations (or 5% DMSO for control) to the wells.
-
Add 2 µl of the diluted CDK2/Cyclin A2 enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ethynyl-purine compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 or GI50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Adenosine Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is often done using a competitive binding assay with a radiolabeled or fluorescently labeled ligand.
Experimental Protocol: A2A Adenosine Receptor Binding Assay [7][8]
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human A2A adenosine receptor.
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a known concentration of a labeled ligand (e.g., a fluorescently labeled A2A antagonist), and the test compound at various concentrations.
-
Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of an unlabeled known ligand).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand. For fluorescently labeled ligands, this can be done using a plate reader capable of detecting fluorescence resonance energy transfer (FRET) if a labeled antibody is also used.
-
Data Analysis: The displacement of the labeled ligand by the test compound is used to calculate the inhibitory constant (Ki) of the test compound for the receptor.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of ethynyl-purine compounds stem from their ability to modulate specific signaling pathways that are often dysregulated in disease.
CDK2 Signaling Pathway in Cancer
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ethynyl-purine inhibitors of CDK2 can block this activity, leading to cell cycle arrest and apoptosis.
Caption: CDK2 signaling pathway and the inhibitory action of ethynyl-purine compounds.
Abl Kinase Signaling in Chronic Myeloid Leukemia (CML)
The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and survival. Ethynyl-purine compounds that inhibit Abl kinase can effectively block these oncogenic signals.
Caption: BCR-Abl signaling in CML and its inhibition by ethynyl-purine compounds.
Adenosine A2A Receptor Signaling
The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, initiates a signaling cascade involving cyclic AMP (cAMP). Antagonists of this receptor, including some ethynyl-purine derivatives, can block this signaling.
Caption: Adenosine A2A receptor signaling and its antagonism by ethynyl-purines.
Conclusion and Future Directions
Ethynyl-purine compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their development has been driven by advances in synthetic chemistry, particularly in cross-coupling reactions, and a deeper understanding of the molecular drivers of diseases like cancer. The ability to rationally design and synthesize these compounds to target specific biological molecules with high affinity and selectivity continues to make them an exciting area of research. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing next-generation derivatives with improved efficacy and safety profiles. The in-depth understanding of their synthesis, biological activity, and mechanisms of action, as outlined in this guide, will be crucial for realizing the full therapeutic promise of this important class of compounds.
References
- 1. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comprehensive Review of 6-Substituted Purine Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues are a cornerstone of medicinal chemistry and drug development, functioning as antimetabolites that mimic naturally occurring purine bases.[1] By interfering with DNA replication and other vital cellular processes, these compounds exhibit a wide range of biological activities.[1][2] Among these, 6-substituted purine analogues have emerged as a particularly versatile class of molecules with significant therapeutic potential. Their structural modifications at the C-6 position of the purine ring have led to the development of potent agents with applications in oncology, immunology, and anti-infective therapies.[2][3][4] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of key 6-substituted purine analogues, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Synthesis Strategies
The synthesis of 6-substituted purine analogues predominantly begins with a versatile starting material, 6-chloropurine, which is readily available commercially. The chlorine atom at the C-6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and thioether groups, by reacting 6-chloropurine with the appropriate nucleophiles (amines, alcohols, thiols, etc.).[3][5][6] Further modifications, such as substitutions at the N-9 position, are often carried out to enhance biological activity and selectivity.[6][7]
A general synthetic workflow for the preparation of 6,9-disubstituted purine analogues is depicted below. The process typically involves an initial nucleophilic substitution at the C-6 position, followed by a second substitution or coupling reaction at the N-9 position. For instance, Suzuki coupling reactions with substituted phenylboronic acids are a common method to introduce aryl groups at the C-6 position.[6][8]
Biological Activities and Therapeutic Applications
6-Substituted purine analogues have demonstrated a broad spectrum of biological activities, with oncology being the most extensively explored therapeutic area.
Anticancer Activity
A significant number of 6-substituted purine derivatives exhibit potent cytotoxic activity against various human cancer cell lines.[5][7][9] These compounds often act as antimetabolites, interfering with nucleic acid synthesis and ultimately inducing apoptosis.[1][5] For example, a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines has shown promising in vitro anticancer activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.[6][7] Notably, the substitution at the C-6 position with a 4-phenoxyphenyl group has been identified as a key determinant for anticancer activity.[6][7]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Purine analogues have emerged as a privileged scaffold for the design of potent kinase inhibitors due to their structural similarity to the ATP molecule, the natural substrate for kinases.[10] Specific 6-substituted purines have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Rho-associated serine/threonine kinases (ROCKs), and Src kinase.[5][10][12] Inhibition of these kinases can disrupt cell cycle progression, cell motility, and invasion, leading to anti-metastatic and pro-apoptotic effects.[5][12]
One notable example involves a newly synthesized 6-substituted piperazine-9-cyclopentyl purine analogue, compound 19, which induces apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase.[5] The inhibition of Src disrupts downstream signaling, affecting key cell cycle regulators like cyclin E, Cdk2, and the retinoblastoma protein (Rb).[5]
Immunostimulatory and Other Activities
Beyond cancer, 6-substituted purines have shown potential as immunostimulatory agents. Certain purinyl alkoxycarbonyl amino acids have been synthesized and evaluated for their ability to stimulate cytotoxic T lymphocytes (CTLs), with some compounds displaying activity comparable to interleukin 2 (IL-2).[13] The nature of the 6-substituent was found to be a critical factor for this activity.[13] Additionally, various derivatives have been investigated for antifungal, antileishmanial, and topoisomerase II inhibitory activities.[4][14][15]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected 6-substituted purine analogues against various human cancer cell lines.
Table 1: Cytotoxic Activity of 6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)purines and Related Analogues [6][7]
| Compound | R1 | R2 | IC₅₀ (μM) vs. Huh7 | IC₅₀ (μM) vs. HCT116 | IC₅₀ (μM) vs. MCF7 |
| 5 | -OCH₃ | -THP | 11.2 | >100 | >100 |
| 6 | -Br | -THP | 10.4 | >100 | >100 |
| 9 | -OPh | -THP | 5.4 | 14.2 | 19.8 |
| 14 | -OCH₃ | -H | 13.5 | >100 | >100 |
| 16 | -OPh | -H | 11.4 | 22.1 | 24.5 |
| 30 | -OPh | -SO₂Ph | 12.5 | 22.3 | 25.4 |
| 5-FU | - | - | 28.3 | 2.5 | 1.0 |
| Fludarabine | - | - | 30.2 | 101.4 | 105.7 |
THP: Tetrahydropyran-2-yl; OPh: Phenoxy; 5-FU: 5-Fluorouracil
Table 2: Cytotoxic Activity of 6,8,9-Trisubstituted Purine Analogues [9]
| Compound | R | IC₅₀ (μM) vs. Huh7 | IC₅₀ (μM) vs. HCT116 | IC₅₀ (μM) vs. MCF7 |
| 5 | -H | 17.9 | 24.5 | 20.3 |
| 6 | -F | 14.2 | 20.7 | 18.2 |
| 8 | -OCH₃ | 23.6 | 32.1 | 25.4 |
| 5-FU | - | 30.6 | 3.2 | 1.3 |
| Fludarabine | - | 28.4 | 105.7 | 110.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.
General Procedure for the Synthesis of 6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)purines[8]
-
Step A: Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine (2)
-
To a solution of 6-chloropurine (1.0 g, 6.5 mmol) in anhydrous THF (50 mL), add 3,4-dihydro-2H-pyran (0.88 g, 10.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford compound 2.
-
-
Step B: Suzuki Coupling to Synthesize 6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)purines (3-9) [8]
-
Dissolve 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine (2) (1 mmol) in toluene (5 mL).
-
Add K₂CO₃ (1.5 mmol), the respective 4-substituted phenylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to yield the final product.
-
In Vitro Cytotoxicity Assay (SRB Assay)[9]
-
Cell Plating:
-
Seed human cancer cells (e.g., Huh7, HCT116, MCF7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., 5-Fluorouracil, Fludarabine).
-
Incubate the plates for 72 hours.
-
-
Cell Fixation and Staining:
-
Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and stain for 30 minutes at room temperature.
-
-
Measurement:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound stain by adding 10 mM Tris base solution to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Perspectives
6-Substituted purine analogues represent a highly valuable and versatile scaffold in modern drug discovery. The straightforward and adaptable synthesis, primarily via nucleophilic substitution of 6-chloropurine, allows for the creation of large and diverse chemical libraries. Research has consistently demonstrated their potent biological activities, particularly as anticancer agents and kinase inhibitors. The structure-activity relationship studies have highlighted the critical role of the nature and position of substituents on the purine ring for biological efficacy and selectivity.[6][13]
Future research in this area will likely focus on several key aspects:
-
Development of more selective kinase inhibitors: By targeting specific kinases involved in disease pathways, it may be possible to develop more effective and less toxic therapies.[12][14]
-
Exploration of novel therapeutic areas: While oncology is a major focus, the demonstrated immunostimulatory and anti-infective properties warrant further investigation.[4][13]
-
Combination therapies: Evaluating the synergistic effects of 6-substituted purine analogues with existing chemotherapeutic agents could lead to improved treatment outcomes.
-
Advanced drug delivery systems: Formulating these analogues into novel delivery systems could enhance their bioavailability, target specificity, and overall therapeutic index.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. 6-Substituted purines as ROCK inhibitors with anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Synthesis and biological evaluation of some 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-Ethynyl-9H-Purine in DNA/RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 6-ethynyl-9H-purine and its derivatives in the context of DNA and RNA synthesis. Primarily utilized as a bioorthogonal chemical reporter, this compound, in its nucleoside triphosphate form (6-ethynyl-2'-deoxyadenosine triphosphate or 6-ethynyl-adenosine triphosphate), serves as a substrate for DNA and RNA polymerases. Its incorporation into nascent nucleic acid strands allows for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the visualization and analysis of DNA replication and transcription. This document details the enzymatic incorporation of this modified purine, presents available quantitative data on its interaction with polymerases, outlines experimental protocols for its use, and visualizes the key workflows and metabolic pathways involved.
Introduction
The study of nucleic acid synthesis is fundamental to understanding cellular processes, and the ability to label and track newly synthesized DNA and RNA is a cornerstone of molecular biology research. Traditional methods often rely on nucleotide analogs that can be disruptive to cellular processes or require harsh detection methods. The advent of bioorthogonal chemistry has provided a powerful alternative, allowing for the introduction of chemically inert functional groups into biomolecules that can be specifically and efficiently labeled under physiological conditions.
This compound is a purine analog featuring an ethynyl (alkyne) group at the 6-position. This small, minimally perturbing modification allows its corresponding nucleoside triphosphate to be recognized and incorporated by cellular or viral polymerases during DNA and RNA synthesis. The terminal alkyne then serves as a chemical handle for covalent modification with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) via the highly specific and efficient click reaction. This two-step labeling strategy offers high sensitivity and low background, making this compound a valuable tool for a range of applications, including cell proliferation assays, studies of DNA repair, and the analysis of viral replication.
Mechanism of Action and Role in DNA/RNA Synthesis
The primary role of this compound in the context of nucleic acid synthesis is that of a substrate analog for polymerases. For it to be incorporated into DNA or RNA, it must first be converted into its active nucleoside triphosphate form within the cell or provided as such in in vitro assays.
Cellular Uptake and Metabolism
When introduced to cells, this compound, as a nucleoside (6-ethynyl-2'-deoxyadenosine), is transported into the cell and subsequently phosphorylated by cellular kinases to its mono-, di-, and finally, triphosphate form (6-ethynyl-2'-deoxyadenosine triphosphate, 6-EdA-TP). This metabolic activation is a prerequisite for its recognition by DNA polymerases.
Figure 1. Cellular uptake and metabolic activation of 6-ethynyl-2'-deoxyadenosine.
Enzymatic Incorporation into DNA and RNA
6-EdA-TP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the nascent DNA strand by DNA polymerases. Similarly, the ribonucleoside triphosphate counterpart can be incorporated into RNA by RNA polymerases. The efficiency of this incorporation is dependent on the specific polymerase and the local sequence context. While it is generally well-tolerated by a variety of polymerases, the presence of the ethynyl group can influence the kinetics of incorporation.
It is important to note that 6-ethynyl-2'-deoxyadenosine possesses a 3'-hydroxyl group and therefore does not act as an obligate chain terminator in the same manner as dideoxynucleotides. However, some studies with similar modified nucleosides have shown that it can act as a "translocation-defective" inhibitor, where after incorporation, the polymerase's movement along the template is slowed, effectively leading to a pause or termination of synthesis[1].
Quantitative Data on Polymerase Interaction
While specific kinetic data for the incorporation of 6-ethynyl-2'-deoxyadenosine triphosphate by various polymerases is not extensively published, data from similar alkyne-modified nucleotides can provide valuable insights. The key parameters to consider are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic rate (kcat), which represents the turnover number. The ratio kcat/Km provides a measure of the catalytic efficiency of the polymerase for the modified nucleotide.
| Nucleotide | Polymerase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Fidelity (vs. correct dNTP) | Reference |
| dATP (natural) | Klenow Fragment (exo-) | ~5.5 | ~50 | ~9.1 | - | [2] |
| 6-Ethynyl-dATP (proxy) | Various | Data not available | Data not available | Data not available | Data not available | |
| Other Alkyne-dUTP | Vent (exo-) | Variable | Variable | Variable | Variable | [3] |
Experimental Protocols
The use of this compound in studying DNA/RNA synthesis involves two main experimental stages: the enzymatic incorporation of the analog and the subsequent click chemistry labeling.
In Vitro Single-Nucleotide Incorporation Assay
This protocol is designed to measure the kinetic parameters of 6-ethynyl-dATP incorporation by a DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., Taq, Klenow fragment)
-
Primer-template DNA substrate (primer is 5'-radiolabeled or fluorescently labeled)
-
6-ethynyl-2'-deoxyadenosine triphosphate (6-EdA-TP)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer specific to the polymerase
-
Quench solution (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel
Methodology:
-
Reaction Setup: Prepare a series of reactions containing the DNA polymerase, primer-template DNA, and reaction buffer.
-
Initiation: Initiate the reaction by adding varying concentrations of either 6-EdA-TP or dATP (for comparison).
-
Time Course: At specific time points, quench the reactions to stop the incorporation.
-
Analysis: Separate the products by denaturing polyacrylamide gel electrophoresis and visualize the labeled primer and extended products.
-
Quantification: Quantify the amount of extended product at each time point and substrate concentration.
-
Data Fitting: Fit the data to the Michaelis-Menten equation to determine Km and kcat.
Figure 2. Workflow for in vitro single-nucleotide incorporation assay.
Click Chemistry Labeling of Incorporated 6-Ethynyl-Purine
This protocol describes the labeling of DNA containing incorporated 6-ethynyl-purine with an azide-functionalized fluorescent dye.
Materials:
-
DNA containing incorporated 6-ethynyl-purine
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine the DNA, azide-dye, CuSO₄, and THPTA in the reaction buffer.
-
Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature, protected from light.
-
Purification: Purify the labeled DNA from excess reagents using a suitable method (e.g., ethanol precipitation or a spin column).
-
Analysis: The labeled DNA can now be visualized and analyzed using fluorescence-based techniques.[2][4][5][6]
Figure 3. Workflow for click chemistry labeling of alkyne-modified DNA.
Signaling Pathways
Currently, there is no substantial evidence to suggest that this compound directly or actively participates in or modulates specific cellular signaling pathways. Its primary and well-documented role is that of a bioorthogonal chemical reporter that is passively incorporated into DNA or RNA. The subsequent analysis of the labeled nucleic acids can, however, provide insights into signaling pathways that regulate DNA synthesis and cell proliferation. For example, by labeling nascent DNA in response to a specific stimulus, one can indirectly study the signaling cascades that lead to cell cycle progression.
Applications in Research and Drug Development
The ability to label newly synthesized DNA and RNA with high specificity and sensitivity has made this compound and its analogs valuable tools in several areas:
-
Cell Proliferation Assays: As a non-radioactive alternative to ³H-thymidine and a less harsh alternative to BrdU, 6-ethynyl-2'-deoxyadenosine is widely used to measure cell proliferation in culture and in vivo.
-
DNA Repair Studies: By pulse-labeling DNA, researchers can track the synthesis of new DNA during repair processes.
-
Virology: The replication of viral genomes can be monitored by the incorporation of 6-ethynyl-purine analogs, providing a means to screen for antiviral compounds that inhibit viral polymerases.
-
High-Throughput Screening: The robust and simple detection method makes it suitable for high-throughput screening of compounds that affect DNA synthesis.
Conclusion
This compound is a powerful tool for the study of DNA and RNA synthesis. Its role is not as a modulator of the synthesis process itself, but as a bioorthogonal substrate that, once incorporated, allows for the precise and sensitive labeling of nascent nucleic acid chains. This technical guide has outlined the mechanism of its use, provided a framework for its experimental application, and highlighted its importance in modern molecular biology research and drug development. Further studies providing detailed kinetic data for its incorporation by a wider range of polymerases will continue to refine our understanding and expand the applications of this versatile chemical probe.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Nucleotidyl transferase assisted DNA labeling with different click chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-ethynyl-9H-purine in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-ethynyl-9H-purine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful ligation technique enables the efficient synthesis of novel purine derivatives with broad applications in drug discovery and chemical biology, particularly in the development of kinase inhibitors.
Introduction
This compound is a versatile building block that contains a terminal alkyne group, making it an ideal substrate for CuAAC reactions. This reaction allows for the covalent linkage of the purine scaffold to a wide variety of azide-containing molecules, leading to the formation of stable 1,4-disubstituted 1,2,3-triazole products. The resulting 6-(1,2,3-triazol-4-yl)-9H-purine derivatives are of significant interest due to their structural similarity to endogenous purines, which allows them to interact with a range of biological targets. Notably, these compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer.[1][2]
Applications in Drug Discovery
The primary application of this compound in a drug discovery context is the synthesis of libraries of potential therapeutic agents. The modular nature of the click reaction allows for the rapid generation of diverse structures by varying the azide coupling partner. This approach is particularly valuable in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
A key area of interest is the development of kinase inhibitors. The purine core mimics the adenine of ATP, the natural substrate for kinases. By attaching various substituents via the triazole linker, it is possible to target specific features of the ATP-binding pocket of different kinases, leading to selective inhibition. Several studies have highlighted the potential of 6-substituted purine derivatives as potent and selective CDK inhibitors.[1][2]
Data Presentation
The following table summarizes representative quantitative data for a typical CuAAC reaction between this compound and benzyl azide. Please note that these are illustrative values based on general click chemistry protocols and may vary depending on the specific reaction conditions and substrates used.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Benzyl Azide | 1.1 equiv |
| Catalyst System | |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.1 equiv |
| Sodium Ascorbate | 0.2 equiv |
| Solvent | t-Butanol/Water (1:1) |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Yield of 6-(1-benzyl-1H-1,2,3-triazol-4-yl)-9H-purine | >90% (typical) |
| ¹H NMR (DMSO-d₆, 400 MHz) of product | δ 13.5 (br s, 1H, NH), 8.85 (s, 1H, triazole-H), 8.70 (s, 1H, purine-H), 8.55 (s, 1H, purine-H), 7.40-7.30 (m, 5H, Ar-H), 5.70 (s, 2H, CH₂) |
| Mass Spectrometry (ESI+) of product | m/z calculated for C₁₄H₁₂N₇ [M+H]⁺: 278.1154; found: 278.1152 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Azide derivative (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Add the azide derivative (1.1 equiv) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: For bioconjugation applications, water-soluble ligands such as THPTA or TBTA can be used to stabilize the copper(I) catalyst and prevent damage to biomolecules.[3]
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 6-(1,2,3-triazol-4-yl)-9H-purine derivatives.
Mechanism of CuAAC
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Signaling Pathway Inhibition
Caption: Inhibition of the cell cycle by 6-(triazolyl)purine CDK inhibitors.
References
Protocol for Labeling Cellular DNA with 6-ethynyl-9H-purine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the metabolic labeling of cellular DNA using the purine analog 6-ethynyl-9H-purine. While this compound is a commercially available compound, detailed and validated protocols for its specific use in cellular DNA labeling are not yet widely established in scientific literature. Therefore, this document presents a generalized protocol adapted from established methodologies for similar alkyne-modified nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU) and 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA). These application notes offer a starting point for researchers to develop and optimize their own specific protocols for incorporating this compound into newly synthesized DNA, followed by fluorescent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Introduction
The study of DNA replication and cell proliferation is fundamental to various fields of biological research, including cancer biology, developmental biology, and toxicology. Metabolic labeling of nascent DNA with nucleoside analogs that can be detected with high sensitivity and specificity has become an invaluable tool. While pyrimidine analogs like EdU are widely used, the availability of purine analogs such as this compound offers an alternative approach to study DNA synthesis. Purine analogs are of particular interest in studies of purine metabolism and its role in diseases like cancer.[1][2][3]
This compound contains a terminal alkyne group, a bioorthogonal handle that allows for its covalent ligation to an azide-containing fluorescent probe via a highly efficient and specific click reaction.[4][5] This method avoids the harsh DNA denaturation steps required for the detection of other analogs like bromodeoxyuridine (BrdU), thus better preserving cell morphology and antigenicity for multiparametric analysis.[1][6]
This document provides a detailed, albeit generalized, protocol for the labeling of cellular DNA with this compound, covering the metabolic incorporation and subsequent click chemistry-based detection. It also includes diagrams of the proposed metabolic pathway and experimental workflow, a template for comparative data analysis, and a troubleshooting guide.
Principle of the Method
The labeling and detection of cellular DNA using this compound is a two-step process:
-
Metabolic Incorporation: Cells are incubated with this compound. It is presumed that the purine base is taken up by the cells and enters the purine salvage pathway, where it is converted into the corresponding deoxyribonucleoside triphosphate. This modified nucleotide then competes with the natural purine deoxyribonucleotides for incorporation into newly synthesized DNA by cellular DNA polymerases during S-phase of the cell cycle.
-
Click Chemistry Detection: After incorporation, the cells are fixed and permeabilized. The terminal alkyne group on the incorporated this compound is then detected by a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide. The resulting stable triazole linkage allows for the visualization of the newly synthesized DNA using fluorescence microscopy or flow cytometry.
Proposed Metabolic Pathway
The precise metabolic fate of this compound within the cell has not been explicitly detailed in the literature. However, it is hypothesized to enter the purine salvage pathway, a crucial route for recycling purine bases.[7][8][9] In this pathway, the purine base is converted to a nucleotide, which is then phosphorylated to the triphosphate form before being incorporated into DNA.
Caption: Proposed metabolic incorporation of this compound via the purine salvage pathway.
Experimental Workflow
The overall experimental process involves cell culture, incubation with the purine analog, cell harvesting, fixation, permeabilization, the click reaction, and finally, analysis.
Caption: A generalized workflow for labeling cellular DNA with this compound.
Materials and Reagents
-
Cell Line: A proliferating mammalian cell line of interest.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Commercially available from various chemical suppliers. Prepare a stock solution (e.g., 10 mM in DMSO).
-
Fluorescent Azide: e.g., Alexa Fluor™ 488 Azide, Alexa Fluor™ 594 Azide, etc. Prepare a stock solution (e.g., 2 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
Reducing Agent: L-ascorbic acid or sodium ascorbate. Prepare a fresh 1 M stock solution in water immediately before use.
-
Copper Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). Prepare a 50 mM stock solution.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.
-
Wash Buffer: 1% BSA in PBS.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Nuclear Counterstain (optional): DAPI or Hoechst 33342.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed adherent cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: Add this compound to the culture medium to a final concentration of 1-20 µM. The optimal concentration and incubation time (typically 1-24 hours) must be determined empirically.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
439 µL PBS
-
10 µL of 50 mM Copper Ligand (optional)
-
20 µL of 100 mM CuSO₄
-
1 µL of 2 mM Fluorescent Azide
-
30 µL of 1 M Sodium Ascorbate (add last to initiate the reaction)
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with Wash Buffer.
-
Counterstaining (optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 2: Metabolic Labeling of Suspension Cells for Flow Cytometry
-
Cell Culture: Culture suspension cells in a flask to the desired density, ensuring they are in the logarithmic growth phase.
-
Labeling: Add this compound to the culture medium to a final concentration of 1-20 µM. Incubate for the desired period (1-24 hours).
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with 1% BSA in PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Washing: Add 1 mL of 1% BSA in PBS and centrifuge. Discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 100 µL of 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Add 500 µL of the click reaction cocktail to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with 1% BSA in PBS.
-
DNA Staining (optional): Resuspend the cells in a buffer containing a DNA content stain (e.g., propidium iodide/RNase A staining solution) for cell cycle analysis.
-
Analysis: Analyze the cells on a flow cytometer.
Data Presentation
As no direct comparative data for this compound and EdU is currently available in the literature, the following table serves as a template for researchers to generate and present their own comparative data.
| Parameter | This compound | 5-ethynyl-2'-deoxyuridine (EdU) | Notes |
| Optimal Concentration | To be determined (start with 1-20 µM) | Typically 10 µM[6] | Varies with cell type and incubation time. |
| Optimal Incubation Time | To be determined (start with 1-24 hours) | Typically 1-2 hours for S-phase analysis | Longer times can be used for pulse-chase experiments. |
| Signal-to-Noise Ratio | To be determined | High | Assess fluorescence intensity of labeled vs. unlabeled cells. |
| Cytotoxicity (IC50) | To be determined | Generally low at working concentrations | Assess cell viability after prolonged exposure.[5][10][11][12][13] |
| Effect on Cell Cycle | To be determined | Minimal at working concentrations | Analyze cell cycle profiles of labeled and unlabeled populations. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient incorporation of this compound. | Increase the concentration of this compound and/or the incubation time. Ensure cells are actively proliferating. |
| Inefficient click reaction. | Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations of all click reaction components. Increase the incubation time for the click reaction. | |
| High background fluorescence | Insufficient washing. | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the fluorescent azide. | Use a blocking step with BSA before the click reaction. | |
| Cell loss or morphological changes | Harsh fixation or permeabilization. | Reduce the concentration or incubation time of the fixative and permeabilization agents. |
| Cytotoxicity of this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the incubation time. |
Conclusion
The use of this compound for metabolic labeling of DNA presents an exciting alternative to the more commonly used pyrimidine analogs. It opens up new avenues for investigating purine metabolism and its role in cellular processes. The protocols and information provided in this document serve as a robust starting point for researchers to implement this technique in their own experimental systems. As with any new method, empirical optimization of labeling conditions is crucial for achieving reliable and reproducible results. Further studies are needed to fully characterize the cellular uptake, metabolic processing, and potential biological effects of this compound to establish it as a standard tool in the field of cell biology.
References
- 1. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. De novo and salvage pathway of purines | PDF [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gosset.ai [gosset.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purine metabolism - Wikipedia [en.wikipedia.org]
- 10. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Ethynyl-9H-Purine in Cancer Research
To our valued audience of researchers, scientists, and drug development professionals:
Following a comprehensive review of current scientific literature, it has been determined that 6-ethynyl-9H-purine is a commercially available chemical entity (CAS 1934421-58-5). However, there is a notable absence of published research specifically detailing its applications in cancer research. As of our latest search, there are no publicly available studies that investigate its mechanism of action, relevant signaling pathways, or established experimental protocols in the context of oncology.
The purine scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives of 9H-purine, with various substitutions at the 6-position, have demonstrated significant antitumor activity. These compounds often act as antimetabolites, kinase inhibitors, or modulators of various signaling pathways crucial for cancer cell proliferation and survival.
Given the lack of specific data for this compound, we are providing the following application notes and protocols based on the broader class of 6-substituted purine derivatives. This information is intended to serve as a foundational guide and a starting point for researchers interested in investigating the potential of novel purine analogs like this compound.
I. General Applications of 6-Substituted Purine Derivatives in Cancer Research
6-substituted purine analogs are a diverse class of molecules with a wide range of applications in oncology. Their primary applications include:
-
Induction of Apoptosis: Many 6-substituted purines have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M or S phase, thereby inhibiting cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).
-
Inhibition of Kinase Signaling: Purine analogs can act as ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway.
-
Antimetabolite Activity: By mimicking natural purines, these compounds can interfere with the synthesis of DNA and RNA, leading to cytotoxicity in rapidly dividing cancer cells.
II. Key Signaling Pathways Targeted by 6-Substituted Purines
The antitumor effects of 6-substituted purine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression. A generalized overview of these pathways is presented below.
Caption: Generalized signaling pathways modulated by 6-substituted purine derivatives in cancer cells.
III. Experimental Protocols for Evaluating Novel Purine Derivatives
Researchers investigating the anticancer potential of this compound or similar novel compounds can adapt the following general experimental workflows.
A. In Vitro Cytotoxicity Assessment
This protocol outlines a common method for determining the cytotoxic effects of a test compound on cancer cell lines.
Application Notes and Protocols for Nascent RNA Sequencing using 5-Ethynyl Uridine (EU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-ethynyl uridine (EU), a nucleoside analog of uracil, for the metabolic labeling and subsequent sequencing of newly transcribed (nascent) RNA. This technique offers a powerful tool for studying dynamic changes in gene expression, RNA processing, and RNA stability. By selectively capturing and analyzing the nascent transcriptome, researchers can gain deeper insights into the immediate cellular responses to various stimuli, developmental cues, or therapeutic interventions.
The core of this methodology lies in the metabolic incorporation of EU into RNA during active transcription. The ethynyl group on the EU molecule serves as a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[1][2] This allows for the covalent attachment of a biotin-azide molecule to the EU-labeled RNA, enabling its selective enrichment from the total RNA pool using streptavidin-coated magnetic beads.[2][3] The captured nascent RNA can then be used for various downstream applications, including quantitative PCR (qPCR), microarray analysis, and next-generation sequencing.[2][4]
Key Applications:
-
Dynamic Gene Expression Analysis: Monitor rapid and transient changes in gene transcription in response to stimuli.
-
RNA Stability and Decay Rate Measurement: Determine the half-lives of specific transcripts through pulse-chase experiments.
-
Analysis of Co-transcriptional Processing: Investigate splicing kinetics and other RNA processing events as they occur.
-
Drug Discovery and Development: Assess the on-target and off-target effects of therapeutic compounds on transcription.
-
Toxicological Profiling: Evaluate changes in RNA synthesis as an indicator of cellular stress or damage.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful nascent RNA labeling and capture using 5-ethynyl uridine. These values are derived from various protocols and should be optimized for specific cell types and experimental conditions.
Table 1: Recommended 5-Ethynyl Uridine (EU) Labeling Conditions
| Parameter | Recommended Range | Notes |
| EU Concentration | 0.1 mM - 1 mM | Optimal concentration is cell-type dependent and should be determined empirically. Lower concentrations are recommended for longer incubation times.[5] |
| Incubation Time | 30 minutes - 24 hours | Shorter incubation times (e.g., 30-60 minutes) are suitable for capturing immediate transcriptional responses. Longer incubations increase the yield of labeled RNA but may have greater effects on cellular metabolism.[6] |
| Cell Confluency | 70% - 90% | Ensure cells are in a logarithmic growth phase for active transcription. |
| Solvent for EU | DMSO or sterile water | Prepare a concentrated stock solution (e.g., 100 mM - 1 M) for easy dilution into cell culture medium.[6] |
Table 2: Key Components for Click Chemistry Reaction
| Component | Stock Concentration | Final Concentration | Purpose |
| EU-labeled RNA | Variable | ~1-10 µg per reaction | Substrate for the click reaction. |
| Biotin Azide | 10 mM in DMSO | ~0.1 - 0.5 mM | Azide-containing molecule for covalent attachment to the ethynyl group of EU.[3] |
| Copper (II) Sulfate (CuSO₄) | 25 mM in water | ~1.25 mM | Catalyst for the CuAAC reaction.[3] |
| Click Reaction Buffer Additive 1 (e.g., Sodium Ascorbate) | 400 mM in water | ~10 mM | Reducing agent to generate the active Cu(I) catalyst.[3] |
| Click Reaction Buffer Additive 2 (e.g., THPTA) | 400 mM | ~12 mM | Copper-chelating ligand to stabilize the Cu(I) catalyst and improve reaction efficiency.[3] |
Experimental Protocols
The following protocols provide a detailed methodology for nascent RNA sequencing using 5-ethynyl uridine, based on the widely used Click-iT® Nascent RNA Capture Kit and other published methods.[3][7]
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyl Uridine (EU)
-
Cell Culture: Plate cells at an appropriate density to reach 70-90% confluency at the time of labeling.
-
Prepare EU Labeling Medium: Prepare a working solution of EU in pre-warmed complete cell culture medium. The final concentration should be optimized for your cell type (typically between 0.1 mM and 1 mM).
-
Labeling: Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis and RNA Isolation: Proceed immediately to total RNA isolation using a standard method such as TRIzol reagent or a column-based kit. It is crucial to work in an RNase-free environment.
Protocol 2: Click Chemistry-Based Biotinylation of EU-labeled RNA
-
Prepare Click Reaction Cocktail: In an RNase-free microcentrifuge tube, prepare the click reaction cocktail on ice. For a typical 50 µL reaction, add the components in the following order:
-
EU-labeled total RNA (1-10 µg)
-
RNase-free water to a final volume of 50 µL
-
Click-iT® RNA buffer
-
CuSO₄ solution
-
Biotin Azide stock solution
-
Freshly prepared Click-iT® reaction buffer additive 1 (e.g., Sodium Ascorbate)
-
-
Incubation: Mix the reaction gently by flicking the tube and incubate at room temperature for 30 minutes.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding 1 µL of glycogen, 5 µL of 5 M NaCl, and 150 µL of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour or overnight.
-
Pellet and Wash: Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA. Carefully remove the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Resuspend RNA: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
Protocol 3: Capture of Biotinylated Nascent RNA
-
Prepare Streptavidin Magnetic Beads: Resuspend the streptavidin magnetic beads in the vial. For each sample, transfer the desired volume of beads to a new RNase-free tube.
-
Wash Beads: Place the tube on a magnetic stand to capture the beads. Remove the supernatant and wash the beads twice with RNA binding buffer.
-
Bind RNA: Resuspend the washed beads in RNA binding buffer. Add the biotinylated RNA sample to the beads.
-
Incubation: Incubate the RNA and bead mixture at room temperature for 30 minutes with gentle rotation.
-
Wash Captured RNA: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution (Optional) or On-Bead Library Preparation: The captured nascent RNA can be eluted from the beads or used directly for on-bead enzymatic reactions for library preparation for next-generation sequencing.
Visualizations
The following diagrams illustrate the key workflows and principles of nascent RNA sequencing using 5-ethynyl uridine.
Caption: Experimental workflow for nascent RNA sequencing using 5-ethynyl uridine.
Caption: Principle of Click Chemistry for biotinylating EU-labeled RNA.
Note: The image placeholders in the DOT script for the Click Chemistry Mechanism would need to be replaced with actual chemical structure images for a complete visual representation.
Caption: Selective capture of biotinylated nascent RNA using streptavidin beads.
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Invitrogen™ Click-iT™ Nascent RNA Capture Kit, for gene expression analysis | Fisher Scientific [fishersci.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Labeling of Viral RNA with 6-Ethynyl-9H-Purine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with modified nucleosides has become a powerful tool for studying viral replication dynamics, understanding virus-host interactions, and screening for antiviral compounds. This technique allows for the specific visualization and quantification of newly synthesized viral RNA within infected cells. While 5-ethynyluridine (5-EU), a pyrimidine analog, is widely used, the application of purine analogs like 6-ethynyl-9H-purine offers a complementary approach to investigate the intricacies of viral RNA synthesis, particularly for viruses with purine-rich genomes or those that exhibit differential nucleoside uptake and metabolism.
This document provides detailed application notes and a proposed experimental protocol for the metabolic labeling of viral RNA using this compound, followed by detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. It is important to note that while the principles are based on established metabolic labeling techniques, the use of this compound for viral RNA labeling is a novel application and the provided protocols should be considered a starting point for optimization in specific viral and cellular systems.
Application Notes
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: The cell-permeable nucleoside analog, this compound, is supplied to virus-infected cells. It is taken up by the cells and converted into its triphosphate form by cellular salvage pathways. Viral RNA polymerases then incorporate this modified nucleoside into newly transcribed viral RNA in place of adenosine or guanosine.
-
Click Chemistry Detection: The ethynyl group on the incorporated purine analog serves as a bioorthogonal handle. Following cell fixation and permeabilization, a fluorescently-labeled azide (e.g., Alexa Fluor 488 azide) is covalently attached to the ethynyl-purine via a highly specific and efficient click reaction. This allows for the visualization and quantification of the newly synthesized viral RNA using techniques such as fluorescence microscopy and flow cytometry.
Potential Applications in Virology and Drug Development
-
Visualization of Viral Replication Sites: Identify the subcellular localization of active viral RNA synthesis within infected cells.
-
Quantification of Viral RNA Synthesis: Measure the rate of viral RNA production and assess the efficacy of antiviral compounds that target viral replication.
-
High-Throughput Screening (HTS) for Antiviral Drugs: Develop cell-based assays to screen for inhibitors of viral RNA synthesis.
-
Studies of Viral Tropism and Host-Cell Interactions: Investigate how different cell types support viral replication by measuring the efficiency of viral RNA synthesis.
-
Pulse-Chase Experiments: Determine the stability and trafficking of newly synthesized viral RNA.
Considerations for Using this compound
-
Cellular Uptake and Metabolism: The efficiency of uptake and conversion of this compound to its triphosphate form can vary between cell types.
-
Toxicity: High concentrations of nucleoside analogs can be toxic to cells. It is crucial to determine the optimal, non-toxic concentration for each cell line.
-
Incorporation Efficiency: The efficiency of incorporation by different viral RNA-dependent RNA polymerases (RdRps) may vary.
-
Host vs. Viral RNA Labeling: To specifically label viral RNA, it is often necessary to inhibit host cell transcription using drugs like Actinomycin D, particularly for viruses that replicate in the cytoplasm.[1] This is a critical consideration for viruses that do not naturally shut down host transcription.
Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound
This protocol is essential to perform before any labeling experiments to ensure that the observed effects are not due to cellular toxicity.
| Parameter | Recommendation |
| Cell Line | Relevant for the virus of interest |
| Compound | This compound |
| Concentration Range | 0.1 µM to 100 µM (serial dilution) |
| Incubation Time | 24 to 48 hours |
| Assay | MTT, MTS, or other cell viability assays |
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a period that reflects the duration of your planned viral infection experiment (e.g., 24 or 48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your working concentration for labeling experiments.
Protocol 2: Metabolic Labeling and Detection of Viral RNA by Fluorescence Microscopy
This protocol describes the labeling and visualization of newly synthesized viral RNA in infected cells.
Materials:
-
Virus-infected cells on coverslips
-
This compound
-
Actinomycin D (if required)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click Chemistry Reaction Buffer (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide)
-
Nuclear Stain (e.g., DAPI)
-
Mounting Medium
Methodology:
-
Infection: Infect cells with the virus of interest at a suitable multiplicity of infection (MOI).
-
Host Transcription Inhibition (Optional): If necessary, treat cells with an inhibitor of cellular transcription, such as Actinomycin D, at a concentration and for a duration optimized for your cell type and virus.
-
Metabolic Labeling: At the desired time post-infection, add this compound to the culture medium at the pre-determined non-toxic concentration. Incubate for a period suitable for detecting viral RNA synthesis (e.g., 1-4 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Staining: Wash with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Protocol 3: Quantification of Viral RNA Synthesis by Flow Cytometry
This protocol allows for the quantification of viral RNA synthesis on a single-cell level.
Methodology:
-
Follow steps 1-3 from Protocol 2, performing the experiment in a multi-well plate format.
-
Cell Harvest: After the labeling period, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Fixation and Permeabilization: Transfer the cell suspension to microcentrifuge tubes. Fix and permeabilize the cells using a fixation/permeabilization kit suitable for flow cytometry.
-
Click Reaction: Perform the click reaction as described in step 6 of Protocol 2 on the cell suspension.
-
Analysis: Wash the cells and resuspend in flow cytometry buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.
Data Presentation
Table 1: Hypothetical Data for Optimal this compound Concentration
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 97.2 | 5.1 |
| 10 | 95.8 | 6.3 |
| 50 | 75.3 | 8.9 |
| 100 | 42.1 | 10.4 |
Based on this hypothetical data, a working concentration of up to 10 µM would be suitable.
Table 2: Hypothetical Quantification of Viral RNA Synthesis Inhibition
| Treatment | Mean Fluorescence Intensity | % Inhibition of RNA Synthesis |
| Uninfected + 6-EP | 150 | N/A |
| Infected + 6-EP | 2500 | 0 |
| Infected + 6-EP + Antiviral A (10 µM) | 800 | 72.3 |
| Infected + 6-EP + Antiviral B (10 µM) | 1800 | 29.8 |
6-EP: this compound
Visualization of Workflows and Pathways
Caption: Experimental workflow for metabolic labeling of viral RNA.
Caption: Biochemical pathway for labeling and detection.
References
Application Notes and Protocols: Incorporation of 6-Ethynyl-9H-Purine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the versatile modified nucleoside, 6-ethynyl-9H-purine, into synthetic oligonucleotides. This modification serves as a powerful tool for the post-synthetic functionalization of DNA and RNA strands through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The protocols outlined below cover the synthesis of the necessary phosphoramidite building block, its incorporation into oligonucleotides using standard solid-phase synthesis, and subsequent click chemistry conjugation. Additionally, methods for the characterization and analysis of the modified oligonucleotides are detailed.
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of novel diagnostics, therapeutics, and research tools. This compound, an analogue of adenine, is of particular interest due to the presence of a terminal alkyne group. This functional handle is bio-orthogonal, meaning it does not react with biological molecules, making it an ideal substrate for click chemistry. This allows for the covalent attachment of a wide array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, to the oligonucleotide with high efficiency and specificity.[1][2][3]
This document provides detailed protocols for researchers to successfully incorporate this compound into their oligonucleotides and utilize it for downstream applications.
Synthesis of 6-Ethynyl-2'-deoxyadenosine Phosphoramidite
The key to incorporating this compound into oligonucleotides is the synthesis of its corresponding phosphoramidite building block. The following protocol describes a plausible synthetic route starting from a commercially available precursor, 6-chloro-2'-deoxyadenosine. The ethynyl group is introduced via a Sonogashira coupling reaction, and the terminal alkyne is protected with a trimethylsilyl (TMS) group to prevent side reactions during oligonucleotide synthesis.
Experimental Protocol: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-6-((trimethylsilyl)ethynyl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Step 1: Sonogashira Coupling to Introduce the Ethynyl Group
-
To a solution of 6-chloro-9-(2-deoxy-3,5-di-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranosyl)-9H-purine in anhydrous tetrahydrofuran (THF), add ethynyltrimethylsilane, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add triethylamine to the reaction mixture and stir under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-((trimethylsilyl)ethynyl)-9-(2-deoxy-3,5-di-O-(tert-butyldimethylsilyl)-β-D-erythro-pentofuranosyl)-9H-purine.
Step 2: Deprotection of Silyl Ethers
-
Dissolve the product from Step 1 in THF and add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diol.
Step 3: 5'-O-DMT Protection
-
Dissolve the diol from Step 2 in anhydrous pyridine and cool to 0°C.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with methanol and concentrate the mixture.
-
Purify the residue by silica gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-6-((trimethylsilyl)ethynyl)-2'-deoxyadenosine.
Step 4: Phosphitylation
-
Dissolve the product from Step 3 in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) and then slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (pre-treated with triethylamine) to afford the final 6-ethynyl-2'-deoxyadenosine phosphoramidite.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The synthesized 6-ethynyl-2'-deoxyadenosine phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer following the phosphoramidite method.
Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis
-
Preparation: Dissolve the 6-ethynyl-2'-deoxyadenosine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on the DNA synthesizer.
-
Synthesis Cycle: The standard synthesis cycle consists of four steps:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperatures. Crucially, the TMS protecting group on the ethynyl moiety is also removed during this standard deprotection step.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[4][5][6]
Table 1: Typical Coupling Efficiencies of Standard and Modified Phosphoramidites
| Phosphoramidite | Typical Coupling Efficiency (%) |
| Standard dA, dC, dG, dT | > 99 |
| 6-Ethynyl-2'-deoxyadenosine | 98 - 99.5 |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used. Optimization may be required.
Post-Synthetic Modification via Click Chemistry
Oligonucleotides containing the 6-ethynyl-purine modification can be readily conjugated to a wide variety of azide-containing molecules using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8][9]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Dissolve the azide-containing molecule of interest in a compatible solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of a copper(I) source. A common method is the in situ reduction of copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a suitable solvent (e.g., DMSO/t-BuOH).[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-containing molecule (typically in 1.5 to 10-fold molar excess), and the copper(I) ligand.
-
Initiate the reaction by adding the copper(II) sulfate followed by the sodium ascorbate.
-
The final reaction volume and concentrations should be optimized for the specific substrates. A typical reaction might contain 20-100 µM oligonucleotide, 1.5-10 equivalents of azide, 0.5 mM copper(II) sulfate, 2.5 mM ligand, and 5 mM sodium ascorbate in a buffered aqueous solution containing some DMSO to aid solubility.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting oligonucleotide conjugate using HPLC to remove excess reagents and unreacted starting materials.[4]
Characterization of Modified Oligonucleotides
Thorough characterization of the this compound modified oligonucleotides, both before and after conjugation, is essential to ensure their identity and purity.
Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying and analyzing oligonucleotides. The retention time of the modified oligonucleotide will differ from that of the unmodified sequence. After click conjugation, a significant shift in retention time is expected due to the addition of the conjugated molecule.[4][5]
-
Typical Conditions: A C18 column with a gradient of acetonitrile in a triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP)-based mobile phase is commonly used. Detection is typically performed by UV absorbance at 260 nm.[10]
-
-
Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of the molecular weight of the synthesized oligonucleotide, confirming the successful incorporation of the this compound and any subsequent conjugate. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques used for oligonucleotide analysis.[1][11][12]
Biophysical Properties of Modified Oligonucleotides
The incorporation of a modified nucleobase can potentially affect the biophysical properties of an oligonucleotide, such as its thermal stability and resistance to nucleases.
Table 2: Expected Impact of this compound Modification on Oligonucleotide Properties
| Property | Expected Impact | Rationale |
| Thermal Stability (Tm) | Minimal to slight decrease | The small ethynyl group is generally well-tolerated within the DNA duplex. The impact on Tm is sequence-dependent but is typically not substantial.[13][14] |
| Nuclease Resistance | Similar to unmodified DNA | The modification at the 6-position of the purine ring does not alter the phosphodiester backbone, which is the primary site of nuclease cleavage. Therefore, significant changes in nuclease resistance are not expected without further backbone modifications (e.g., phosphorothioates).[15][16][17][18][19] |
Experimental Protocol: Thermal Denaturation (Melting Temperature, Tm) Analysis
-
Anneal the modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Using a UV-Vis spectrophotometer equipped with a temperature controller, monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute).
-
The Tm is the temperature at which 50% of the duplex has denatured, corresponding to the midpoint of the sigmoidal melting curve.
Experimental Protocol: Nuclease Resistance Assay
-
Incubate the modified oligonucleotide and an unmodified control of the same sequence with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or calf spleen phosphodiesterase for 5'-exonuclease activity) in the appropriate buffer.
-
Take aliquots at various time points and quench the reaction (e.g., by adding EDTA or heating).
-
Analyze the degradation products by PAGE or HPLC to compare the stability of the modified and unmodified oligonucleotides.
Applications in Drug Development and Research
The ability to easily and efficiently conjugate a wide range of molecules to oligonucleotides via the this compound modification opens up numerous possibilities in research and drug development:
-
Fluorescent Labeling: Attachment of fluorescent dyes for applications in DNA sequencing, fluorescence in situ hybridization (FISH), and as probes for studying nucleic acid structure and function.
-
Delivery and Targeting: Conjugation of cell-penetrating peptides, antibodies, or other ligands to enhance the cellular uptake and tissue-specific delivery of therapeutic oligonucleotides.
-
Therapeutic Conjugates: Attachment of small molecule drugs or toxins to create targeted oligonucleotide-drug conjugates.
-
Biophysical Studies: Introduction of cross-linking agents or other probes to study DNA-protein interactions and nucleic acid dynamics.
Conclusion
The incorporation of this compound into oligonucleotides provides a robust and versatile platform for the development of novel nucleic acid-based tools and therapeutics. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, modification, and characterization of these valuable molecules. By leveraging the power of click chemistry, researchers can readily functionalize oligonucleotides with a vast array of molecules, paving the way for new discoveries and advancements in the fields of molecular biology, diagnostics, and medicine.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. genelink.com [genelink.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. labcluster.com [labcluster.com]
- 6. atdbio.com [atdbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. web.colby.edu [web.colby.edu]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. researchgate.net [researchgate.net]
- 15. Nuclease resistant oligonucleotides with cell penetrating properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eu.idtdna.com [eu.idtdna.com]
- 18. synoligo.com [synoligo.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-ethynyl-9H-purine as a Probe for Studying Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a fundamental cellular process essential for the synthesis of DNA and RNA, energy currency (ATP, GTP), and signaling molecules. Dysregulation of purine metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and immunodeficiencies. The study of these pathways has been greatly advanced by the development of chemical tools that allow for the visualization and quantification of metabolic flux. 6-ethynyl-9H-purine is a synthetic analog of purine that contains a terminal alkyne group. This bioorthogonal handle allows for its covalent labeling with a variety of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." Once introduced to cells, this compound is processed by the cellular machinery and incorporated into newly synthesized nucleic acids and other purine-containing biomolecules. This enables researchers to tag and subsequently identify, visualize, or isolate these molecules, providing a powerful tool for studying purine metabolism in vitro and in vivo.
These application notes provide detailed protocols for using this compound to label, detect, and quantify purine metabolism in cultured cells. The protocols cover metabolic labeling, fluorescence imaging of incorporated purine analogs, and a conceptual framework for mass spectrometry-based analysis.
Data Presentation
The following tables provide representative quantitative data that can be obtained using this compound as a probe. The specific values will vary depending on the cell type, experimental conditions, and the specific analytical method used.
Table 1: Representative Nucleotide Pool Concentrations in Mammalian Cells.
| Nucleotide | Concentration (μM) in Proliferating Cells | Concentration (μM) in Quiescent Cells |
|---|---|---|
| ATP | 3000 - 5000 | 2000 - 4000 |
| GTP | 500 - 1000 | 300 - 700 |
| CTP | 200 - 500 | 100 - 300 |
| UTP | 400 - 800 | 200 - 500 |
This table provides a general reference for expected nucleotide concentrations. Experimental values should be determined for each specific cell line and condition.
Table 2: Example of Quantified this compound Incorporation.
| Cell Line | Treatment | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percent Labeled Cells |
|---|---|---|---|---|
| HeLa | 10 µM this compound | 4 | 15,234 | 85% |
| A549 | 10 µM this compound | 4 | 12,876 | 78% |
| Primary Fibroblasts | 10 µM this compound | 4 | 8,543 | 62% |
| HeLa | Untreated Control | 4 | 150 | <1% |
This table illustrates the type of data that can be generated from fluorescence microscopy or flow cytometry analysis following click chemistry labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incubation of cultured cells with this compound to allow for its incorporation into newly synthesized biomolecules.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or on coverslips to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the desired concentration of this compound in pre-warmed complete cell culture medium. A final concentration between 1-20 µM is a good starting point for optimization.
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the specific metabolic process being studied.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with warm PBS to remove any unincorporated this compound.
-
Proceed to Downstream Applications: The cells are now ready for fixation and click chemistry labeling (Protocol 2) or for lysis and biochemical analysis.
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
This protocol details the copper-catalyzed click reaction to attach a fluorescent azide to the incorporated this compound for visualization by microscopy.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail (prepare fresh):
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, stock in DMSO)
-
Copper(II) sulfate (CuSO₄, aqueous stock)
-
Reducing agent (e.g., Sodium Ascorbate, aqueous stock)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the components in the following order:
-
PBS
-
Fluorescent azide (e.g., final concentration of 1-5 µM)
-
CuSO₄ (e.g., final concentration of 1 mM)
-
Sodium Ascorbate (e.g., final concentration of 10 mM)
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with 3% BSA in PBS.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization using a fluorescence microscope.
Protocol 3: Conceptual Workflow for Mass Spectrometry Analysis
This section outlines a general workflow for the analysis of this compound-labeled biomolecules by mass spectrometry. This powerful technique can be used to identify and quantify the incorporation of the probe into specific DNA or RNA fragments or to perform metabolomic profiling.
1. Sample Preparation:
-
Metabolically label cells with this compound as described in Protocol 1.
-
Lyse the cells and extract the biomolecules of interest (e.g., genomic DNA, total RNA, or small metabolites).
-
Perform a click reaction to attach a biotin-azide to the incorporated this compound.
2. Enrichment of Labeled Biomolecules:
-
Use streptavidin-coated magnetic beads to enrich for the biotin-labeled biomolecules.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
Elute the enriched biomolecules from the beads.
3. Mass Spectrometry Analysis:
-
For nucleic acids, digest the enriched DNA or RNA into smaller fragments or individual nucleosides.
-
For metabolomics, the enriched fraction can be directly analyzed.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the fragments or metabolites containing the this compound modification based on their unique mass-to-charge ratio.
Visualizations
Caption: Overview of Purine Metabolism and this compound Incorporation.
Caption: Experimental Workflow for Labeling and Detection.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Application Notes and Protocols for Flow Cytometry Analysis of 6-Ethynyl-9H-Purine Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-ethynyl-9H-purine is a synthetic purine analog that serves as a powerful tool for studying cellular dynamics. Its terminal alkyne group allows for covalent labeling with fluorescent probes via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This bioorthogonal reaction enables the sensitive and specific detection of cells that have incorporated the analog into their nucleic acids. As a purine analog, this compound can be incorporated into both DNA and RNA, making it a versatile tool for assessing cell proliferation, and monitoring RNA and/or DNA synthesis in response to various stimuli or therapeutic agents. This document provides detailed protocols for labeling cells with this compound and analyzing the labeled cells by flow cytometry.
Principle of the Assay
The analysis of cells labeled with this compound is a two-step process. First, the cells are incubated with the purine analog, which is actively incorporated into newly synthesized nucleic acids by the cell's own metabolic pathways. The duration and concentration of the labeling pulse can be adjusted to suit the experimental goals.
Following the labeling period, the cells are fixed and permeabilized to allow the entry of the detection reagents. The ethynyl group on the incorporated purine analog is then detected via a click reaction with a fluorescently tagged azide. This reaction is highly specific and efficient, leading to a stable, covalent bond between the purine analog and the fluorescent probe. The resulting fluorescence is directly proportional to the amount of incorporated this compound, which can be quantified on a single-cell basis using flow cytometry.
Applications
-
Cell Proliferation Assays: Similar to pyrimidine analogs like EdU, this compound can be used to measure DNA synthesis and identify proliferating cells in the S-phase of the cell cycle.
-
Monitoring RNA Synthesis: Due to its purine structure, this analog can also be incorporated into newly transcribed RNA, allowing for the assessment of global RNA synthesis.
-
Drug Discovery and Development: The assay can be used to evaluate the effects of cytotoxic or cytostatic compounds on nucleic acid synthesis in cancer cells or other disease models.
-
Toxicology Screening: Assess the impact of chemical compounds on DNA and RNA synthesis rates.
Data Presentation
The following tables summarize hypothetical quantitative data for optimizing the labeling and detection of this compound in a typical cancer cell line (e.g., HeLa). These values should be used as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Optimization of this compound Labeling Concentration
| Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 0 (Control) | 2 | 10 | 0.5 |
| 1 | 2 | 500 | 35 |
| 5 | 2 | 1500 | 70 |
| 10 | 2 | 2500 | 85 |
| 20 | 2 | 2600 | 86 |
| 50 | 2 | 2400 | 83 |
Table 2: Time Course of this compound Incorporation
| Incubation Time (hours) | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 0.5 | 10 | 800 | 40 |
| 1 | 10 | 1600 | 65 |
| 2 | 10 | 2500 | 85 |
| 4 | 10 | 3500 | 90 |
| 8 | 10 | 3600 | 91 |
Experimental Protocols
Protocol 1: Cell Labeling with this compound
This protocol describes the steps for labeling suspension or adherent cells with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Labeling Medium: Prepare the required volume of pre-warmed complete cell culture medium containing the desired final concentration of this compound (e.g., 10 µM).
-
Labeling:
-
For suspension cells: Add the labeling medium directly to the cell suspension.
-
For adherent cells: Remove the existing culture medium and replace it with the labeling medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting:
-
For suspension cells: Proceed directly to cell washing (Step 6).
-
For adherent cells: Wash the cells once with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
-
Washing: Transfer the cells to a conical tube and pellet them by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with 1% BSA in PBS.
Protocol 2: Click Chemistry Reaction and Flow Cytometry Analysis
This protocol outlines the fixation, permeabilization, and click chemistry detection of incorporated this compound, followed by analysis using a flow cytometer.
Materials:
-
Labeled cells from Protocol 1
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS or saponin-based buffer)
-
Click reaction buffer
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, Alexa Fluor 647 azide)
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate)
-
DNA staining dye (optional, e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
Procedure:
-
Fixation: Resuspend the washed cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature, protected from light.
-
Washing: Add 1 mL of 1% BSA in PBS to the fixed cells, pellet by centrifugation, and discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use. The volumes are per sample.
-
In a microcentrifuge tube, combine the following in order:
-
Click reaction buffer: 85 µL
-
Fluorescent azide stock solution: 5 µL
-
CuSO₄ solution: 5 µL
-
Reducing agent solution: 5 µL
-
-
Vortex briefly to mix.
-
-
Click Reaction:
-
Wash the permeabilized cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of the freshly prepared click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Add 1 mL of permeabilization buffer to each tube, pellet the cells by centrifugation, and discard the supernatant. Repeat the wash step.
-
DNA Staining (Optional): If cell cycle analysis is desired, resuspend the cell pellet in a solution containing a DNA staining dye (e.g., DAPI or Propidium Iodide with RNase A) and incubate as recommended by the manufacturer.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of a suitable buffer for flow cytometry (e.g., 1% BSA in PBS).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore. Gate on single cells and analyze the fluorescence intensity in the relevant channel.
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Metabolic incorporation pathway of this compound.
Application Notes: Imaging Protein Synthesis with 6-Ethynyl-9H-Purine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of nascent protein synthesis is crucial for understanding fundamental cellular processes such as growth, proliferation, signaling, and differentiation.[1][2] Dysregulation of protein synthesis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Traditional methods for monitoring protein synthesis, such as radioactive amino acid incorporation, present safety and disposal challenges. Modern techniques leverage bioorthogonal chemistry, providing safer and more versatile tools for researchers.
A prominent method involves the use of O-propargyl-puromycin (OP-Puro), an alkyne-containing analog of the aminonucleoside antibiotic puromycin.[1][3] OP-Puro mimics an aminoacyl-tRNA, allowing it to enter the ribosome's A-site and form a covalent bond with the growing polypeptide chain, effectively terminating translation.[4] The incorporated alkyne group serves as a handle for covalent ligation to an azide-derivatized reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This enables the visualization of newly synthesized proteins through fluorescence microscopy, quantification by flow cytometry, or identification via affinity purification and mass spectrometry.[1][4]
A key advantage of the OP-Puro method is that it does not require cells to be cultured in methionine-free media, a necessary step for methods using methionine analogs like L-azidohomoalanine (AHA).[1][2][3] Furthermore, its rapid kinetics and applicability in whole organisms make it a powerful tool for in vivo studies.[1][2][3]
Mechanism of Action and Detection
The workflow for imaging protein synthesis with OP-Puro is a two-step process. First, the OP-Puro is introduced to the biological system (cells, tissues, or a whole organism), where it is actively incorporated into the C-terminus of nascent polypeptide chains by translating ribosomes. This results in the termination of translation and the creation of a pool of alkyne-labeled proteins.
Second, the alkyne-labeled proteins are detected by a click chemistry reaction. The sample is fixed and permeabilized, followed by the addition of a reaction cocktail containing a fluorescent azide. The copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent, selectively catalyzes the cycloaddition reaction between the alkyne on the protein and the azide on the fluorophore, resulting in a stable, fluorescently labeled triazole linkage.
Data Presentation
Quantitative Comparison of Puromycin Analogs
| Compound | Mechanism of Action | Relative Potency | Key Features & Notes |
| Puromycin | Aminonucleoside antibiotic that causes premature chain termination. | Baseline | The parent compound; highly potent inhibitor of translation. |
| O-Propargyl-Puromycin (OP-Puro) | Alkyne analog of puromycin; incorporates into nascent chains, enabling click chemistry detection.[1] | 2- to 3-fold lower than puromycin.[1] | Does not require methionine-free conditions; suitable for in vivo use.[1][2][3] |
| Fluorinated Puromycin Analogs | Designed for PET imaging of protein synthesis rate (PSR).[5] | Varies by analog; lead compound 7b identified via bioluminescence assay.[5] | Allows for non-invasive, quantitative imaging of protein synthesis in vivo using Positron Emission Tomography.[5] |
Experimental Protocols
The following protocols provide a starting point for the use of OP-Puro in cultured cells and cell lysates. Optimization may be required depending on the cell type, experimental conditions, and desired application.
Protocol 1: Labeling Nascent Proteins in Cultured Cells
This protocol describes the labeling of newly synthesized proteins in adherent mammalian cells using OP-Puro for subsequent fluorescence microscopy.
Materials:
-
Adherent cells cultured on coverslips
-
Complete cell culture medium
-
OP-Puro stock solution (e.g., 20 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton™ X-100 in PBS
-
Click reaction components (see Protocol 2)
Procedure:
-
Culture cells to the desired confluency on sterile glass coverslips in a multi-well plate.
-
Prepare the OP-Puro working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM. (Note: The optimal concentration and incubation time should be determined empirically for each cell type).
-
Remove the existing medium from the cells and add the OP-Puro working solution.
-
Incubate the cells for 1-2 hours under standard culture conditions (37°C, 5% CO₂).
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS. The sample is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry (CuAAC) Reaction for Fluorescence Imaging
This protocol details the preparation of the click reaction cocktail and its application to fixed, permeabilized cells.
Materials:
-
Labeled, fixed, and permeabilized cells on coverslips (from Protocol 1)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide) stock solution (e.g., 2.5 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[6][7]
-
Reducing agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh ).[6][7]
-
PBS
Click Reaction Cocktail Preparation (per sample, e.g., 200 µL):
-
Important: Add reagents in the specified order to prevent precipitation of the copper catalyst.
Procedure:
-
Prepare the click reaction cocktail immediately before use by adding the components in the order listed in the table above. Vortex briefly after each addition.
-
Remove the PBS from the coverslips and add enough click reaction cocktail to completely cover the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[6][7]
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei by incubating with a DAPI solution for 5 minutes.
-
Wash one final time with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and counterstain.
Protocol 3: In Vivo Labeling and Tissue Processing (Example)
This protocol is adapted from a study using OP-Puro in mice and serves as a guideline.[1] All animal procedures must be approved and conducted in accordance with institutional and national guidelines.
Materials:
-
OP-Puro solution (e.g., 20 mM in sterile PBS)
-
Formalin for fixation
-
Paraffin for embedding
-
Xylene and ethanol series for deparaffinization and rehydration
-
Click reaction components
Procedure:
-
Inject the animal with the OP-Puro solution (e.g., 100 µL of a 20 mM solution intraperitoneally for a 3-week-old mouse).[1] A control animal should be injected with vehicle (PBS).
-
After a defined labeling period (e.g., 1 hour), euthanize the animal and harvest organs of interest.[1]
-
Fix the organs in formalin overnight.[1]
-
Embed the fixed tissue in paraffin and prepare thin sections on microscope slides.
-
Deparaffinize the tissue sections using xylene washes, followed by rehydration through a graded ethanol series to Tris-buffered saline (TBS).[1]
-
Perform the click chemistry reaction on the rehydrated tissue sections using a protocol similar to Protocol 2, adjusting volumes as needed to cover the tissue.[1]
-
Wash, mount, and image the tissue sections.
References
- 1. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in Vitro Evaluation, and Radiolabeling of Fluorinated Puromycin Analogues: Potential Candidates for PET Imaging of Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
Troubleshooting & Optimization
Technical Support Center: Improving 6-ethynyl-9H-purine Labeling Efficiency in Primary Cells
Welcome to the technical support center for 6-ethynyl-9H-purine labeling in primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for metabolic labeling?
This compound is a synthetic purine analog containing a terminal alkyne group. This bioorthogonal handle allows for its incorporation into newly synthesized DNA and RNA during cellular replication and transcription. Once incorporated, the alkyne group can be detected via a highly specific and efficient click chemistry reaction with an azide-bearing reporter molecule, such as a fluorophore or biotin. This enables the visualization and isolation of newly synthesized nucleic acids.
Q2: Which enzymes are responsible for the incorporation of this compound?
The incorporation of this compound into the cellular nucleotide pool is primarily mediated by the purine salvage pathway. The key enzymes involved are believed to be:
-
Adenosine Kinase (ADK): ADK can phosphorylate adenosine and its analogs. It is a potential candidate for the initial phosphorylation of this compound to its monophosphate form.
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT): HPRT is a central enzyme in the purine salvage pathway that converts hypoxanthine and guanine to their respective mononucleotides.[1][2][3] It is another likely enzyme responsible for the conversion of this compound to its nucleotide form.
The efficiency of these enzymes can vary between different primary cell types and can influence the overall labeling efficiency.
Q3: Why is labeling efficiency sometimes low in primary cells compared to cell lines?
Primary cells often exhibit lower metabolic and proliferation rates compared to immortalized cell lines. This can lead to reduced uptake and incorporation of nucleoside analogs like this compound. Additionally, primary cells are more sensitive to nutrient deprivation and toxic compounds, which can further impact labeling efficiency.
Q4: What are the main challenges encountered when labeling primary cells with this compound?
The primary challenges include:
-
Low Labeling Efficiency: Insufficient incorporation of the analog, leading to weak or no signal.
-
Cytotoxicity: High concentrations or prolonged exposure to the labeling reagent can be toxic to sensitive primary cells.
-
Background Signal: Non-specific binding of the detection reagent during the click chemistry step.
-
Cell Cycle State: The majority of primary cells in a culture may be in a quiescent (G0) state and thus not actively synthesizing DNA or RNA.
Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Labeling Signal
Q: I am not seeing any signal, or the signal is very weak after the click chemistry reaction. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Increase the concentration of this compound in a step-wise manner. Start with a range of 10-50 µM and optimize for your specific primary cell type. Be mindful of potential cytotoxicity at higher concentrations. |
| Short incubation time | Extend the incubation time to allow for sufficient incorporation. For slowly dividing primary cells, incubation times of 12-24 hours or longer may be necessary. |
| Low metabolic activity of primary cells | Ensure that the primary cells are in a healthy, proliferative state. Use fresh media and optimal culture conditions. Consider synchronizing the cells in the S-phase of the cell cycle. |
| Inefficient Click Chemistry Reaction | Verify the quality and concentration of your click chemistry reagents (e.g., copper catalyst, ligand, reducing agent, and azide-fluorophore). Use freshly prepared solutions. Optimize the reaction time and temperature. For sensitive primary cells, consider using a copper-free click chemistry method.[4][5][6][7] |
| Degradation of the alkyne group | Store the this compound stock solution protected from light and at the recommended temperature to prevent degradation of the ethynyl group. |
Issue 2: High Cytotoxicity and Cell Death
Q: My primary cells are dying after incubation with this compound. How can I reduce cytotoxicity?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your primary cells. Start with a low concentration (e.g., 1-5 µM) and gradually increase it. |
| Prolonged incubation time | Reduce the incubation time. A shorter pulse with a higher, non-toxic concentration might be a better strategy than a long incubation with a lower concentration. |
| Toxicity of the Click Chemistry Reagents | The copper (I) catalyst used in the standard click chemistry reaction can be toxic to cells.[7] Switch to a copper-free click chemistry protocol using strained cyclooctyne reagents (e.g., DBCO, BCN).[4][5][6] If using copper-catalyzed click chemistry, ensure to use a copper-chelating ligand like THPTA or BTTAA to minimize toxicity and thoroughly wash the cells after the reaction. |
| Overall stress on primary cells | Minimize handling and manipulation of the primary cells. Ensure optimal culture conditions (media, serum, temperature, CO2). |
Issue 3: High Background Signal
Q: I am observing a high background signal across all my cells, even in the negative controls. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the azide-fluorophore | Increase the number and duration of washing steps after the click chemistry reaction. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). Include a blocking step with a protein-based blocker like BSA before the click reaction. |
| Residual copper catalyst | If using copper-catalyzed click chemistry, ensure all residual copper is removed by thorough washing, as it can lead to non-specific fluorescence. |
| Autofluorescence of the cells | Image the cells before the click chemistry reaction to assess their natural autofluorescence. If it is high, you may need to use a fluorophore in a different spectral range or use a quenching agent. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Incubation Time
This protocol outlines a method to determine the optimal labeling conditions for your specific primary cells.
-
Cell Seeding: Plate your primary cells at a consistent density in a multi-well plate. Allow the cells to adhere and enter a logarithmic growth phase (typically 24-48 hours).
-
Labeling: Prepare a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the labeling reagent.
-
Incubation: Incubate the cells for different durations (e.g., 4, 8, 12, 24 hours).
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Cytotoxicity Assessment: After incubation, assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.
-
Click Chemistry: Fix and permeabilize the cells according to standard protocols. Perform the click chemistry reaction using an azide-conjugated fluorophore. For primary cells, a copper-free click chemistry protocol is recommended.
-
Analysis: Analyze the labeling efficiency by fluorescence microscopy or flow cytometry.
-
Optimization: Determine the concentration and incubation time that provides the highest signal-to-noise ratio with minimal cytotoxicity.
Protocol 2: General Protocol for Copper-Free Click Chemistry in Primary Cells
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Labeling: Incubate your primary cells with the optimized concentration of this compound for the optimized duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail containing a cyclooctyne-fluorophore (e.g., DBCO-Fluorophore) in PBS. A typical final concentration is 5-20 µM. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging: Mount the coverslips or analyze the cells by flow cytometry.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Signal | Low analog concentration/incubation time, low cell metabolism, inefficient click reaction | Optimize concentration & time, ensure cell health, verify click reagents, consider copper-free click chemistry |
| High Cytotoxicity | High analog concentration, prolonged incubation, toxic click reagents | Perform dose-response, shorten incubation, use copper-free click chemistry |
| High Background | Non-specific probe binding, residual copper, autofluorescence | Increase washes, use blocking agents, ensure copper removal, check for autofluorescence |
Table 2: Comparison of Click Chemistry Methods for Primary Cells
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Catalyst | Copper (I) | None (strain-promoted) |
| Cytotoxicity | Potential for cytotoxicity, especially in primary cells | Biocompatible and suitable for live-cell imaging[4][5][6][7] |
| Reaction Speed | Generally fast | Can be slower than CuAAC, but newer strained alkynes have improved kinetics |
| Reagents | Requires copper source, reducing agent, and ligand | Requires a strained cyclooctyne reagent (e.g., DBCO, BCN) |
| Recommendation for Primary Cells | Use with caution, requires optimization and use of chelating ligands | Highly Recommended for its biocompatibility |
Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key pathways and workflows involved in this compound labeling.
Caption: Purine salvage pathway for this compound incorporation.
Caption: Recommended experimental workflow for labeling primary cells.
Caption: A logical troubleshooting workflow for labeling experiments.
References
- 1. DrugRepoBank [awi.cuhk.edu.cn]
- 2. Comparison of pyrimidine and purine nucleoside secretion and nucleoside kinase expression in resident and elicited peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Properties of rat heart adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: 6-ethynyl-9H-purine Click Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 6-ethynyl-9H-purine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound click reaction?
The "click reaction" with this compound typically refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of the purine and an azide-functionalized molecule. The reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[1][2]
Q2: What are the essential components for a successful CuAAC reaction with this compound?
A successful reaction requires the this compound (alkyne), an azide-containing reaction partner, a copper(I) catalyst, and a reducing agent to maintain copper in its active Cu(I) state. Often, a stabilizing ligand is also used.
Q3: Why is a reducing agent like sodium ascorbate necessary?
The active catalyst is copper(I), which is readily oxidized to the inactive copper(II) state, especially in the presence of oxygen.[3][4] Sodium ascorbate is a mild reducing agent that converts Cu(II) salts (like copper(II) sulfate) to the active Cu(I) catalyst in situ and helps maintain its +1 oxidation state throughout the reaction.[2]
Q4: What is the role of a ligand such as THPTA or TBTA?
Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) serve two main purposes. They stabilize the Cu(I) ion, preventing its oxidation and disproportionation, which increases reaction efficiency.[3][5] In biological applications, they also chelate the copper, reducing its toxicity to cells and preventing damage to biomolecules from reactive oxygen species that can be generated by the copper/ascorbate system.[5]
Q5: My this compound is not dissolving well in the reaction solvent. What should I do?
This compound has moderate polarity. For aqueous reactions, co-solvents such as DMSO, DMF, or t-butanol can be used to improve solubility.[6] For organic reactions, solvents like DMF, acetonitrile, or THF are often suitable.[7] Gentle warming and sonication can also aid in dissolution.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Oxidation of Cu(I) catalyst | Ensure all aqueous solutions are freshly prepared and degassed.[8] Use a freshly prepared stock of sodium ascorbate.[9] Work under an inert atmosphere (nitrogen or argon) if possible, especially for sensitive substrates. |
| Insufficient catalyst | Increase the loading of the copper catalyst and ligand. For biomolecules that may chelate copper (e.g., proteins with histidine tags or free thiols), a higher excess of the catalyst complex may be required.[9] |
| Poor quality of reagents | Use high-purity this compound and azide partner. Ensure the sodium ascorbate is fresh, as it can degrade over time. |
| Incorrect stoichiometry | Ensure a 1:1 or slight excess of one reactant (often the less precious one) is used. |
| Low reaction temperature | While many click reactions proceed at room temperature, gently heating the reaction (e.g., to 37-50°C) can increase the rate and yield, especially if reactants are sterically hindered or present at low concentrations.[9] |
| Inhibitors in the reaction mixture | If working with biological samples, components like free thiols (e.g., from glutathione) can poison the catalyst.[9] Pre-treatment to block thiols or using an excess of a sacrificial metal like Zn(II) can sometimes help.[9] |
Issue 2: Presence of Side Products
| Potential Cause | Suggested Solution |
| Alkyne homocoupling (Glaser coupling) | This can occur in the presence of oxygen and copper. Ensure proper degassing of solvents and use of a sufficient excess of sodium ascorbate to maintain a reducing environment.[2] |
| Degradation of starting material or product | The purine ring is generally stable, but sensitive functional groups on the azide partner could be susceptible to degradation by reactive oxygen species. Using an excess of a stabilizing ligand like THPTA can act as a sacrificial reductant and protect sensitive molecules.[9] |
| Side reactions with the purine ring | While generally robust, high concentrations of copper or harsh conditions could potentially lead to coordination or side reactions with the nitrogen atoms of the purine ring. Adhering to optimized, mild conditions is recommended. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | | Residual copper catalyst | Residual copper can be problematic for downstream applications. To remove it, wash the crude product with a solution of a chelating agent like EDTA.[9] For biomolecules, dialysis against an EDTA-containing buffer is effective. | | Separating product from starting materials | If the product has similar polarity to the starting materials, purification by standard silica gel chromatography can be challenging. Consider using a different stationary phase, such as an amine-functionalized silica gel or C18 reversed-phase chromatography.[9] Utilizing a different solvent system with varying polarity can also improve separation. | | Separating product from ligand and ascorbate | For small molecule products, purification is typically achieved through column chromatography. For larger biomolecules, precipitation (e.g., ethanol precipitation for oligonucleotides) or size-exclusion chromatography can effectively remove small molecule reagents.[3] |
Quantitative Data Summary
The optimal conditions for this compound click reactions can vary depending on the specific azide partner, solvent, and scale. The following tables provide typical starting concentrations and ratios.
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Stock Concentration | Typical Final Concentration / Amount |
| This compound | Varies (e.g., 10-100 mM in DMSO/DMF) | 1.0 equivalent |
| Azide Partner | Varies (e.g., 10-100 mM in DMSO/DMF/water) | 1.0 - 1.2 equivalents |
| Copper(II) Sulfate (CuSO₄) | 20 - 100 mM in water | 0.1 - 1.0 equivalent (often 50 µM - 1 mM final)[10] |
| Sodium Ascorbate | 100 - 300 mM in water (prepare fresh) | 2 - 5 equivalents (relative to copper)[8][10] |
| THPTA Ligand | 100 - 200 mM in water | 2 - 5 equivalents (relative to copper)[3][10] |
Table 2: Example Reaction Parameters from Literature for Related Purine Systems
| Purine Substrate | Catalyst System | Solvent | Temp. | Time | Yield | Reference |
| Propargylated Purine Derivative | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 80°C | - | Good to Excellent | [7] |
| Azido-Peptide + Alkyne | CuSO₄ (4 eq.), Sodium Ascorbate (4.4 eq.) | pH 5.0 Buffer | RT | - | >98% | [8] |
| Alkyne-Peptide + Azide | Copper Wire | DMF | 50°C | 5 h | 100% | [8] |
Experimental Protocols
Protocol: General Procedure for CuAAC of this compound with an Azide
This protocol is a general starting point and may require optimization.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Azide partner: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution (e.g., 50 µL of 10 mM stock, 0.5 µmol, 1.0 eq.).
-
Add the azide partner solution (e.g., 50 µL of 10 mM stock, 0.5 µmol, 1.0 eq.).
-
Add the reaction solvent (e.g., a mixture of t-butanol and water) to bring the volume to the desired concentration.
-
In a separate tube, prepare the catalyst premix: add the CuSO₄ solution (e.g., 5 µL of 20 mM, 0.1 µmol, 0.2 eq.) to the THPTA ligand solution (e.g., 5 µL of 100 mM, 0.5 µmol, 1.0 eq.). Vortex briefly and let it stand for 2-3 minutes.[3]
-
Add the catalyst premix to the reaction tube containing the purine and azide.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM, 1.0 µmol, 2.0 eq.).
-
Vortex the reaction mixture gently. If necessary, briefly degas the solution with argon or nitrogen.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 37-50°C.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of EDTA (e.g., 50 mM) to remove residual copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the product's polarity.[9]
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical this compound click reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in click reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 6-ethynyl-9H-purine in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxicity of 6-ethynyl-9H-purine in your long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic purine analog. Its primary research application is as a chemical reporter for metabolic labeling of newly transcribed RNA. The ethynyl group allows for the "click" chemistry-mediated attachment of probes for visualization and isolation of RNA.
Q2: Is cytotoxicity a concern when using this compound in long-term experiments?
A2: Yes, as with many nucleoside analogs used for metabolic labeling, cytotoxicity can be a significant concern, especially in long-term studies. Prolonged exposure to this compound can impact cell viability, growth rates, and normal cellular metabolism. While specific data for this compound is limited, related compounds like 4-thiouridine and 5-ethynyluridine have been shown to negatively impact cell health over extended periods.[1]
Q3: What are the general mechanisms of cytotoxicity for purine analogs?
A3: Purine analogs can exert cytotoxic effects through several mechanisms, including:
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Induction of Apoptosis: Many purine analogs can trigger programmed cell death, or apoptosis. This can involve the activation of caspase cascades and the involvement of mitochondrial pathways.
-
Disruption of Cellular Signaling: Some purine derivatives have been shown to interfere with key signaling pathways that regulate cell growth and survival, such as the p70(S6K) and MAPK pathways.[2]
-
Mitochondrial Dysfunction: Purine analogs can impact mitochondrial health, leading to oxidative stress and depletion of ATP, which can result in cell death.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a systematic approach to troubleshooting and mitigating cytotoxicity associated with this compound in your long-term cell culture experiments.
Problem 1: Decreased Cell Viability and Proliferation
Symptoms:
-
Reduced cell count over time compared to control cultures.
-
Increased number of floating or detached cells.
-
Changes in cell morphology (e.g., rounding, shrinking).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| High Concentration of this compound | The cytotoxic effects of this compound are likely dose-dependent. | Dose-Response Experiment: 1. Plate cells at a consistent density in a multi-well plate. 2. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). 3. Incubate for your desired long-term study duration (e.g., 24, 48, 72 hours). 4. Assess cell viability using a standard assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion). 5. Determine the highest concentration that maintains an acceptable level of cell viability (e.g., >90%). |
| Prolonged, Continuous Exposure | Continuous presence of the analog may lead to cumulative toxicity. | Pulse-Chase Labeling: 1. Instead of continuous incubation, introduce this compound for a shorter "pulse" period (e.g., 2-4 hours). 2. Remove the labeling medium and replace it with fresh medium lacking the analog for a "chase" period. 3. Repeat the pulse-chase cycle as needed for your experimental design. This approach can reduce the overall toxic load on the cells. |
| Cell-Type Specific Sensitivity | Different cell lines can have varying sensitivities to nucleoside analogs. | Cell Line Screening: If possible, test your experimental conditions on a panel of different cell lines to identify one that is more resistant to the cytotoxic effects of this compound. |
Problem 2: Induction of Apoptosis
Symptoms:
-
Positive staining with apoptosis markers (e.g., Annexin V).
-
Evidence of caspase activation (e.g., cleavage of caspase-3).
-
DNA fragmentation (e.g., TUNEL assay).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Activation of Apoptotic Signaling Pathways | This compound, like other purine analogs, may trigger intrinsic or extrinsic apoptotic pathways.[2] | Apoptosis Inhibition: 1. Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK). 2. Assess cell viability and apoptotic markers at your desired time points. 3. A rescue of cell viability in the presence of the caspase inhibitor would indicate that apoptosis is a primary mode of cell death. |
| Mitochondrial Stress | Disruption of mitochondrial function is a common trigger for apoptosis. | Mitochondrial Membrane Potential Assay: 1. Treat cells with this compound for various durations. 2. Stain cells with a fluorescent dye that reports on mitochondrial membrane potential (e.g., TMRM, JC-1). 3. Analyze by flow cytometry or fluorescence microscopy to detect any loss of membrane potential, which is an early indicator of mitochondrial-mediated apoptosis. |
Experimental Workflows and Signaling Pathways
Workflow for Optimizing this compound Labeling Conditions
Caption: Workflow for optimizing this compound concentration.
Potential Signaling Pathways Involved in Cytotoxicity
References
optimizing 6-ethynyl-9H-purine concentration for metabolic labeling
Welcome to the technical support center for 6-ethynyl-9H-purine (6-EP). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of 6-EP for metabolic labeling of nascent DNA. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-EP) and how is it used in metabolic labeling?
A1: this compound is a synthetic analog of adenine, a natural purine nucleobase. It contains a bioorthogonal ethynyl group, which is a small, functionally inert chemical moiety. When introduced to cells in culture, 6-EP is utilized by the cellular machinery and incorporated into newly synthesized DNA during replication. The ethynyl group can then be specifically tagged with a corresponding azide-containing molecule (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry".[1][2] This allows for the precise detection, visualization, and/or enrichment of DNA that was actively synthesized during the labeling period.
Q2: What is the primary advantage of using 6-EP over other nucleoside analogs like EdU?
A2: While both 6-EP and EdU (5-ethynyl-2'-deoxyuridine) are used to label nascent DNA, 6-EP is a purine analog, whereas EdU is a pyrimidine analog. The choice between them can depend on the specific biological question. For instance, if studying processes with a known bias in purine or pyrimidine metabolism, using the appropriate analog is critical. Using 6-EP allows for the specific investigation of purine salvage and incorporation pathways.
Q3: What is a typical starting concentration for 6-EP in cell culture?
A3: The optimal concentration of 6-EP is highly cell-type dependent and must be determined empirically. A common starting point for optimization is to perform a dose-response experiment with concentrations ranging from 2.5 µM to 40 µM.[3] The goal is to find the highest concentration that provides robust labeling without inducing significant cytotoxicity.
Q4: How long should I incubate my cells with 6-EP?
A4: Incubation time depends on the cell cycle length of your specific cell line and the desired experimental window. For rapidly dividing cells, a short pulse of 1-4 hours may be sufficient to label the S-phase population. For slower-growing cells or to label a larger proportion of the population, longer incubation times (e.g., 12-24 hours) may be necessary. However, prolonged exposure to high concentrations can lead to toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during 6-EP metabolic labeling experiments.
Problem 1: Low or No Labeling Signal
| Potential Cause | Suggested Solution |
| Suboptimal 6-EP Concentration | The concentration of 6-EP is too low for efficient incorporation in your cell type. Perform a dose-response experiment (see Protocol 1) to determine the optimal concentration. |
| Insufficient Incubation Time | The labeling pulse was too short to incorporate a detectable amount of 6-EP, especially for slow-growing cells. Increase the incubation time. |
| Inefficient Click Chemistry Reaction | The click reaction components may have degraded or were used at incorrect concentrations. Prepare fresh solutions of the copper catalyst, reducing agent, and azide probe. Ensure the reaction is protected from light.[4][5] |
| Low Proliferation Rate | The cells may not be actively dividing (e.g., due to contact inhibition or senescence). Ensure cells are in the logarithmic growth phase. Consider using a positive control for proliferation. |
| Cell Type Specificity | Some cell types may have less active purine salvage pathways, leading to lower incorporation. |
Problem 2: High Cell Death or Altered Morphology
| Potential Cause | Suggested Solution |
| 6-EP Cytotoxicity | The concentration of 6-EP is too high, leading to toxicity.[3][6][7] Determine the IC50 value for your cell line and use a concentration well below this threshold. Reduce the concentration and/or the incubation time. |
| Toxicity of Click Reagents | The copper catalyst used in the click reaction can be toxic to cells, especially in live-cell imaging protocols.[4] Use a copper-chelating ligand like THPTA or TBTA to reduce toxicity.[4][5] Ensure thorough washing after the click reaction. |
| Solvent Toxicity | If 6-EP is dissolved in a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically <0.5%). |
Problem 3: High Background or Non-Specific Staining
| Potential Cause | Suggested Solution |
| Precipitation of Azide Probe | The azide-fluorophore conjugate may have precipitated, leading to fluorescent aggregates. Centrifuge the probe solution before use and add it to the click reaction cocktail last. |
| Insufficient Washing | Residual, unreacted click reagents can increase background. Increase the number and duration of wash steps after the click reaction. Include a mild detergent like Tween-20 in the wash buffer. |
| Copper-Mediated Fluorescence | In some cases, copper ions can cause non-specific fluorescence. Consider using a copper-free click chemistry alternative if background persists. |
Experimental Protocols & Data
Data Presentation: Cytotoxicity of Purine Analogs
Optimizing 6-EP concentration requires balancing labeling efficiency with cell health. The following table, compiled from studies on various purine derivatives, provides examples of cytotoxic concentrations (IC50) in different cancer cell lines. This data can serve as a reference point for designing your initial dose-response experiments.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 6,9-disubstituted purine analog | Huh7 (Liver Cancer) | 0.08 - 0.13 | [3] |
| 6,9-disubstituted purine analog | HCT116 (Colon Cancer) | 0.05 - 21.8 | [3] |
| 6,9-disubstituted purine analog | MCF7 (Breast Cancer) | 0.05 - 21.8 | [3] |
| 6,8,9-trisubstituted purine analog | Huh7 (Liver Cancer) | 14.2 | [6] |
| 6,8,9-trisubstituted purine analog | FOCUS (Liver Cancer) | 2.9 - 9.3 | [7] |
Diagram: General Workflow for 6-EP Optimization
Caption: Workflow for determining the optimal 6-EP concentration.
Protocol 1: Dose-Response Experiment for Optimal 6-EP Concentration
This protocol outlines the steps to identify the ideal 6-EP concentration that maximizes signal while minimizing cytotoxicity.
-
Cell Seeding : Seed your cells of interest in a multi-well plate (e.g., a 96-well plate for viability assays and a 24-well plate with coverslips for imaging). Allow cells to adhere and enter logarithmic growth phase (typically overnight).
-
Prepare 6-EP Dilutions : Prepare a 2X working solution for a range of final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) in pre-warmed complete cell culture medium.
-
Labeling : Remove the old medium from the cells and add an equal volume of the 2X 6-EP working solutions to achieve a 1X final concentration. Incubate for a duration appropriate for one to two cell cycles (e.g., 24 hours).
-
Assess Viability : In the 96-well plate, perform a cell viability assay (e.g., MTT, AlamarBlue) according to the manufacturer's instructions to determine the cytotoxic effects of each concentration.
-
Fixation and Permeabilization : In the 24-well plate, wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction : Perform the click reaction as described in Protocol 2.
-
Analysis : Analyze the viability data to calculate an IC50 value. Image the coverslips to assess labeling intensity. The optimal concentration is the highest one that provides a strong signal without a significant drop in viability.
Protocol 2: Standard 6-EP Labeling and Click Chemistry Detection
This protocol is for labeling nascent DNA in cultured cells followed by fluorescent detection.
-
Metabolic Labeling : Add 6-EP (at the predetermined optimal concentration) to the culture medium and incubate for the desired time (e.g., 1-24 hours) at 37°C and 5% CO₂.
-
Cell Harvest and Fixation : Harvest the cells, wash once with PBS, and fix as required for your downstream application (e.g., 4% PFA for imaging).
-
Permeabilization : Wash the fixed cells twice with PBS containing 3% BSA. Permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Prepare Click Reaction Cocktail : Prepare the cocktail immediately before use. For a 0.5 mL reaction, mix the following in order:
-
439 µL of PBS
-
10 µL of THPTA ligand (100 mM stock)
-
10 µL of Copper (II) Sulfate (20 mM stock)
-
1 µL of Azide-fluorophore (e.g., Alexa Fluor 488 Azide, 5 mM stock)
-
40 µL of Sodium Ascorbate (300 mM stock, add last to initiate reaction )
-
Note: These concentrations may serve as a starting point for optimization.[4][5]
-
-
Click Reaction : Remove the permeabilization buffer, wash twice with 3% BSA in PBS, and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining : Wash the cells three times with 3% BSA in PBS. If desired, counterstain for total DNA (e.g., with DAPI) and other cellular targets using standard immunofluorescence protocols.
-
Imaging : Mount the coverslips and visualize using fluorescence microscopy.
Diagram: Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming background fluorescence in 6-ethynyl-9H-purine imaging
Welcome to the technical support center for 6-ethynyl-9H-purine imaging. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges associated with background fluorescence during their experiments. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to help you achieve high-quality, low-background images.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic analogue of purine, a fundamental component of DNA and RNA. Its primary application is in metabolic labeling.[1] Cells in culture or in vivo can incorporate this alkyne-modified purine into their newly synthesized DNA. The alkyne group then serves as a chemical handle for "click chemistry," allowing researchers to attach a fluorescent probe and visualize DNA replication.[1][2]
Q2: What is background fluorescence and why is it problematic?
Background fluorescence is any unwanted signal that is not specific to the fluorescent probe attached to your target. This can arise from the cells themselves (autofluorescence), the reagents used, or the imaging equipment. It is problematic because it can obscure the true signal from your labeled this compound, making it difficult to distinguish between specific staining and noise, especially for low-abundance targets.[3][4] This reduces the signal-to-noise ratio (SNR), compromising image quality and the reliability of quantitative analysis.[5][6][7]
Q3: What are the primary sources of background fluorescence in my experiments?
The main sources of background fluorescence include:
-
Cellular Autofluorescence: Natural fluorescence from endogenous molecules within the cell, such as collagen, NADH, and lipofuscin.[3][4] Dead cells are also more autofluorescent than live cells.[8]
-
Fixation-Induced Autofluorescence: Chemical fixatives, particularly aldehydes like glutaraldehyde and formaldehyde, can react with cellular components to create fluorescent products.[3][4]
-
Non-specific Probe Binding: The fluorescent azide probe may bind non-specifically to cellular structures.
-
Reagent Fluorescence: Components in the cell culture medium, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[8]
Q4: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for detecting this compound?
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This traditional "click" reaction uses a copper(I) catalyst to join the alkyne (on the purine) to an azide (on the fluorescent probe).[9] While efficient, the copper catalyst can be toxic to cells, limiting its use in live-cell imaging.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne molecule instead of a simple alkyne.[10][12] The high ring strain drives the reaction with an azide without the need for a toxic catalyst, making it ideal for live-cell and in vivo applications.[13][14]
For live-cell imaging, SPAAC is the preferred method due to its biocompatibility. For fixed samples, either method can be used, but SPAAC can sometimes offer lower background by avoiding potential side reactions associated with the copper catalyst.[10]
Q5: How can I select the best fluorophore to improve my signal-to-noise ratio?
Choosing the right fluorophore is critical. Here are some key considerations:
-
Brightness: Select brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), to enhance your signal over the background.[8]
-
Wavelength: Cellular autofluorescence is typically strongest in the blue and green regions of the spectrum.[15] By using fluorophores that are excited by and emit light in the far-red or near-infrared (650-900 nm) range, you can often avoid the worst of the autofluorescence.[15][16]
-
Narrow Spectra: Choose fluorophores with narrow excitation and emission spectra to minimize crosstalk between different channels in multiplex imaging experiments.[8]
-
Titration: Always titrate your fluorescent probe to determine the optimal concentration that maximizes the signal-to-background ratio.[8]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common sources of high background fluorescence.
Problem 1: High background fluorescence is present across the entire image, including areas without cells.
-
Possible Cause: Unbound fluorescent probe or autofluorescence from the imaging medium or plasticware.
-
Troubleshooting Steps:
-
Thorough Washing: Ensure you are performing sufficient and stringent washing steps after the click chemistry reaction to remove any unbound fluorescent azide.[17]
-
Optimize Probe Concentration: Titrate your fluorescent azide to find the lowest concentration that still provides a strong specific signal.
-
Use Phenol Red-Free Medium: If performing live-cell imaging, switch to a culture medium that does not contain phenol red, as it is a source of fluorescence.[8]
-
Check Your Imaging Plates/Slides: Use high-quality imaging plates or coverslips designed for low autofluorescence.
-
Problem 2: The cells themselves are highly fluorescent, even in negative controls.
-
Possible Cause: High cellular autofluorescence, likely due to the fixation method or endogenous cellular components like lipofuscin.
-
Troubleshooting Steps:
-
Change Fixation Method: Aldehyde fixatives are a common cause of autofluorescence.[3][4]
-
Avoid glutaraldehyde.
-
Reduce the concentration and incubation time of paraformaldehyde.
-
Consider switching to an organic solvent fixative like ice-cold methanol or ethanol.[8]
-
-
Perform a Quenching Step: After fixation, use a chemical agent to quench the autofluorescence.
-
Remove Red Blood Cells: If working with tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[3][4]
-
Use a Commercial Quenching Reagent: Several commercially available reagents are designed to reduce autofluorescence from multiple sources.[3]
-
Problem 3: The specific signal from this compound is weak and difficult to distinguish from the background.
-
Possible Cause: Suboptimal labeling or click reaction efficiency, or inefficient signal detection.
-
Troubleshooting Steps:
-
Optimize this compound Labeling:
-
Ensure the concentration and incubation time of the purine analogue are sufficient for incorporation into newly synthesized DNA.
-
-
Enhance the Click Reaction:
-
Improve Microscope and Imaging Settings:
-
Use excitation and emission filters that are well-matched to your chosen fluorophore to maximize signal collection and minimize bleed-through.[18]
-
Optimize camera settings (exposure time, gain) to increase the signal without saturating the detector.
-
If available, consider advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), which can distinguish between the fluorescence lifetime of your probe and the typically shorter lifetime of autofluorescence.[16]
-
-
Data Summary Tables
Table 1: Comparison of Common Fixation Methods
| Fixation Method | Relative Autofluorescence | Pros | Cons |
| Glutaraldehyde | Very High | Excellent at preserving cellular morphology. | Induces strong autofluorescence across a broad spectrum.[3][4] |
| Paraformaldehyde (PFA) | Moderate to High | Good preservation of morphology; compatible with many antibodies. | Can induce significant autofluorescence, especially with prolonged fixation.[3][4] |
| Methanol/Ethanol (chilled) | Low | Induces less autofluorescence than aldehydes.[8] | Can alter cell morphology and may not be suitable for all targets. |
Table 2: Common Autofluorescence Quenching Agents
| Quenching Agent | Target | Pros | Cons |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective at reducing background from PFA fixation.[3][8] | Can have mixed results; needs careful handling.[3] |
| Sudan Black B | Lipofuscin and other lipophilic material | Very effective at quenching lipofuscin autofluorescence.[3] | Can introduce its own fluorescence in the far-red channel.[3] |
| Copper Sulfate | General autofluorescence | Can be effective for formalin-fixed tissues.[15] | May not be compatible with all fluorophores. |
| Commercial Reagents | Broad spectrum | Optimized for ease of use and effectiveness against multiple sources of autofluorescence.[3] | Can be more expensive than individual chemicals. |
Table 3: Comparison of Click Chemistry Reactions for Detection
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC - Copper-Free) |
| Biocompatibility | Low (Copper is cytotoxic) | High (Suitable for live-cell and in vivo imaging)[10][14] |
| Reaction Speed | Very Fast (with catalyst)[11] | Can be slower, but newer cyclooctynes have very fast kinetics.[11] |
| Potential for Background | Moderate (Copper ions can sometimes cause non-specific fluorescence) | Low (Generally very clean and bioorthogonal)[12] |
| Typical Application | Fixed cells and tissues | Live cells, in vivo studies, fixed samples |
Experimental Protocols
Protocol 1: Cell Fixation and Permeabilization with Reduced Autofluorescence
-
After incubating cells with this compound, wash the cells twice with PBS.
-
Fixation (Choose one option):
-
Option A (PFA): Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Option B (Methanol): Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed to the autofluorescence quenching step or the click chemistry reaction.
Protocol 2: Quenching of Aldehyde-Induced Autofluorescence
This protocol should follow PFA fixation.
-
After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Add the sodium borohydride solution to the cells and incubate for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with permeabilization and the click chemistry reaction.
Protocol 3: General Protocol for Strain-Promoted (Copper-Free) Click Chemistry (SPAAC)
-
After fixation, permeabilization, and any quenching steps, wash the cells with PBS.
-
Prepare the click reaction cocktail. For a typical reaction, dilute your cyclooctyne-fluorophore conjugate in PBS or another appropriate buffer to the desired final concentration (typically 1-10 µM).
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
(Optional) Stain with a nuclear counterstain like DAPI.
-
Mount the coverslip with an anti-fade mounting medium and proceed to imaging.
Visual Guides
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting decision tree for high background fluorescence.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. Metabolic labeling of DNA by purine analogues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties [mdpi.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 7. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. app1-c89-pub.pressidium.com - Copper Free Click Chemistry [app1-c89-pub.pressidium.com]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. 无铜点击化学 [sigmaaldrich.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. oraclebio.com [oraclebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 18. youtube.com [youtube.com]
stability and storage conditions for 6-ethynyl-9H-purine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 6-ethynyl-9H-purine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and ensuring experimental reproducibility. While specific stability studies are not extensively published, the following recommendations are based on the general chemical properties of purine analogs and alkynes, as well as information from safety data sheets of similar compounds.
Storage Recommendations Summary
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation and preserves the integrity of the ethynyl group. |
| For short-term use, refrigeration at 4°C is acceptable. | ||
| Light | Store in a light-protected container (e.g., amber vial). | Protects the compound from potential photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | The purine ring and ethynyl group can be sensitive to moisture. |
| Solvent | Prepare solutions fresh for each experiment. | The stability of this compound in various solvents over time has not been fully characterized. Degradation may occur in solution. |
| If short-term storage of a solution is necessary, store at -20°C and use within a week. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in water. For biological experiments, it is typically dissolved in a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Always perform a vehicle control in your experiments to account for any effects of the solvent.
Q2: I am observing low efficiency in my click chemistry reaction with this compound. What are the possible causes and solutions?
A2: Low click chemistry efficiency can arise from several factors:
-
Degradation of this compound: Ensure the compound has been stored correctly. If in doubt, use a fresh batch.
-
Suboptimal reaction conditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to oxygen. Ensure your reaction is performed under anaerobic or low-oxygen conditions. The use of a copper ligand, such as TBTA or THPTA, can improve reaction efficiency and reduce cell toxicity.
-
Incorrect reagent concentrations: Titrate the concentrations of your azide-containing detection reagent and the copper catalyst to find the optimal ratio for your specific system.
-
Cellular uptake and metabolism: The efficiency of metabolic labeling depends on the uptake and incorporation of this compound by the cells. Ensure your cell type is capable of utilizing exogenous purines and optimize the labeling time and concentration.
Q3: Is this compound toxic to cells?
A3: Like many nucleoside analogs, this compound can exhibit cytotoxicity, particularly at high concentrations or with prolonged exposure. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q4: Can this compound be used for in vivo studies?
A4: Yes, purine analogs have been used for metabolic labeling of DNA in vivo in various model organisms. However, careful consideration must be given to the dosage, route of administration, and potential toxicity. It is crucial to consult relevant literature and perform preliminary toxicity studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility | Inappropriate solvent. | Use DMSO to prepare a concentrated stock solution and then dilute in your aqueous medium. |
| Compound has precipitated out of solution. | Gently warm the solution and vortex to redissolve. Ensure the final concentration in the aqueous medium does not exceed its solubility limit. | |
| Inconsistent Experimental Results | Degradation of the compound. | Use a fresh stock of this compound. Prepare solutions immediately before use. |
| Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, reagent concentrations, and cell densities. | |
| High Background Signal in Imaging | Non-specific binding of the detection reagent. | Include appropriate controls, such as cells not treated with this compound but subjected to the click reaction. Optimize washing steps after the click reaction. |
| Autofluorescence of cells. | Image an unstained, untreated cell sample to determine the level of autofluorescence. |
Experimental Protocols
Metabolic Labeling of Nascent DNA with this compound followed by Click Chemistry Detection
This protocol provides a general workflow. Optimization of concentrations and incubation times for your specific cell type and experimental goals is recommended.
Materials:
-
This compound
-
Cell culture medium
-
Cells of interest
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit or individual click chemistry reagents (copper(II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
Azide-functionalized detection reagent (e.g., Alexa Fluor 488 Azide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration (e.g., 10-100 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or a validated protocol. A typical cocktail includes the azide-fluorophore, copper(II) sulfate, and a reducing agent in a buffer.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Purine salvage pathway and potential incorporation of this compound.
Caption: General experimental workflow for metabolic labeling with this compound.
Technical Support Center: 6-Ethynyl-9H-Purine and Related Purine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-ethynyl-9H-purine and other purine analogues. Our goal is to help you mitigate off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of purine analogues like this compound?
A1: Purine analogues are designed to mimic natural purines and can interfere with DNA and RNA synthesis.[1] This mechanism can lead to off-target effects by impacting various cellular processes. While specific data on this compound is limited, related compounds are known to cause myelosuppression (a decrease in the production of blood cells) and can affect purine metabolism enzymes.[2] Off-target effects can also arise from interactions with unintended proteins, such as kinases, which can lead to the modulation of unexpected signaling pathways.[3][4]
Q2: How can I proactively design my experiments to minimize off-target effects?
A2: A key strategy is rational drug design, which involves using computational and structural biology to create molecules with high specificity for their intended target.[5] When beginning experiments with a new compound, it is advisable to start with a dose-response curve to determine the lowest effective concentration. Additionally, consider the duration of exposure; shorter exposure times can reduce the likelihood of off-target effects.[6]
Q3: What are the first steps to take if I suspect my results are due to off-target effects?
A3: If you observe unexpected cellular phenotypes or toxicity, it is crucial to validate that the compound is engaging with its intended target. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.[7][8][9][10] If target engagement is confirmed, the next step is to investigate potential off-target interactions through methods like kinome profiling or proteome-wide thermal shift assays.
Q4: Can off-target effects ever be beneficial?
A4: While generally considered detrimental, understanding a compound's off-target effects can sometimes open new therapeutic avenues.[11] For instance, an off-target interaction with a previously unconsidered kinase could be relevant for a different disease indication.[12] Comprehensive profiling of a compound's activity is essential to uncover both adverse and potentially beneficial off-target effects.
Troubleshooting Guides
Guide 1: High Cellular Toxicity at Low Concentrations
Problem: You observe significant cell death or growth inhibition at concentrations where the compound is not expected to be highly active against its primary target.
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Verify Compound Integrity and Concentration | - Confirm the identity and purity of your compound stock using techniques like LC-MS and NMR. - Re-measure the concentration of your stock solution using a spectrophotometer or another appropriate method. | Ensures that the observed toxicity is not due to compound degradation or incorrect dosing. |
| 2. Perform a Short-Term Viability Assay | - Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) with a range of concentrations. - Use a sensitive viability assay such as CellTiter-Glo® or a real-time cell analysis system. | Determines the kinetics of the toxic effect and helps to distinguish between acute and chronic toxicity. |
| 3. Assess Apoptosis and Necrosis | - Use flow cytometry with Annexin V and propidium iodide (PI) staining to differentiate between apoptotic and necrotic cell death. | Provides insight into the mechanism of cell death, which can suggest on-target versus off-target mechanisms. |
| 4. Conduct Target Engagement Studies | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at the concentrations causing toxicity.[7][8][9][10] | If the compound is not engaging its target at toxic concentrations, the toxicity is likely due to off-target effects. |
Guide 2: Discrepancy Between In Vitro and In-Cellulo Activity
Problem: Your compound shows high potency in a biochemical assay with a purified protein, but has weak or no activity in a cell-based assay.
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Evaluate Cell Permeability | - Use a cellular uptake assay, such as incubating cells with the compound and measuring its intracellular concentration via LC-MS. | Determines if the compound can effectively cross the cell membrane to reach its target. |
| 2. Investigate Compound Metabolism | - Incubate the compound with liver microsomes or cell lysates and analyze for metabolic degradation over time using LC-MS. | Identifies if the compound is being rapidly metabolized into an inactive form within the cell. |
| 3. Assess Efflux Pump Activity | - Co-incubate cells with your compound and known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). - Measure the intracellular concentration of your compound or its cellular activity. | Determines if the compound is being actively transported out of the cell, preventing it from reaching its target. |
| 4. Confirm Target Availability in Cells | - Verify the expression level of the target protein in your cell line using Western blotting or qPCR. | Ensures that the target protein is present at sufficient levels for the compound to elicit a response. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[7][9][10]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with your purine analogue at the desired concentration. Incubate for a time sufficient for cellular uptake and target binding.
-
Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer with protease inhibitors.
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Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Extraction: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
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Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blotting or other protein quantification methods.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting common experimental issues.
Caption: Simplified signaling pathway illustrating a potential off-target effect.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
Technical Support Center: Synthesis of 6-ethynyl-9H-purine Derivatives
Welcome to the technical support center for the synthesis of 6-ethynyl-9H-purine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and solutions.
1. Low or No Yield in Sonogashira Coupling Reaction
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Question: I am attempting to synthesize a this compound derivative via a Sonogashira coupling between a 6-halopurine and a terminal alkyne, but I am observing very low to no product formation. What are the possible causes and how can I improve the yield?
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Answer: Low yields in Sonogashira couplings involving purine scaffolds can stem from several factors. Here is a systematic troubleshooting approach:
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Catalyst and Ligand Choice: The palladium catalyst and its phosphine ligand are critical. For electron-rich or sterically hindered 6-halopurines, a more electron-rich and bulky phosphine ligand may be required to facilitate oxidative addition.[1] Consider switching from standard ligands like PPh₃ to more specialized ones like P(t-Bu)₃ or using pre-formed catalysts with these ligands. The choice of catalyst can also influence regioselectivity in polysubstituted purines.[2]
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Copper Co-catalyst: While Cu(I) salts like CuI increase the reaction rate, they can also promote the unwanted homocoupling of your terminal alkyne (Glaser coupling).[3][4][5] If you observe significant amounts of alkyne dimer as a byproduct, consider running the reaction under copper-free conditions.[3] This may require a higher catalyst loading or longer reaction times.
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Reaction Conditions: Sonogashira reactions are typically sensitive to oxygen.[4]
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Ensure your solvent is thoroughly degassed.
-
Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
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Use anhydrous solvents, as water can negatively impact the catalytic cycle.
-
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Base Selection: An appropriate base is crucial to neutralize the hydrogen halide formed during the reaction.[3] Common bases include amines like triethylamine or diisopropylethylamine. If your substrate is sensitive to amines, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used.
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Starting Material Quality: Verify the purity of your 6-halopurine and terminal alkyne. Impurities can poison the catalyst. 6-Iodopurines are generally more reactive than 6-bromopurines, which are more reactive than 6-chloropurines.
Troubleshooting Workflow for Low Sonogashira Yield
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
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2. Difficulty in Deprotecting Silyl-Protected Ethynyl Groups
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Question: I am using a TMS- or TIPS-protected alkyne in my Sonogashira coupling. However, I am facing issues during the deprotection step, with low yields and formation of byproducts. What are the best practices for silyl group deprotection on these purine derivatives?
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Answer: Deprotection of silyl groups on sensitive heterocyclic systems like purines can indeed be challenging. Standard methods using fluoride sources or acid can lead to side reactions.
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Fluoride-Based Reagents (e.g., TBAF): While common, tetrabutylammonium fluoride (TBAF) can be basic enough to cause undesired side reactions on the purine ring. It can also lead to silyl group migration if other hydroxyl groups are present.[6] If using TBAF, carefully control the reaction temperature (e.g., 0 °C to room temperature) and reaction time.
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Acidic Conditions: Acidic deprotection is often not selective and can lead to the formation of multiple byproducts, resulting in low yields of the desired product.[6]
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Milder, More Selective Methods: For sensitive substrates, consider alternative, milder deprotection methods. One such method involves the use of Wilkinson's catalyst (Rh(PPh₃)₃Cl) in the presence of catechol borane. This has been shown to be a mild, selective, and efficient method for the reductive deprotection of silyl groups, even in the presence of other sensitive functional groups.[6]
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In situ Desilylation: Another approach is to perform the Sonogashira coupling with the silyl-protected alkyne in the presence of a fluoride source like CsF, which can mediate in situ desilylation.
Comparison of Silyl Deprotection Methods
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| Method | Reagents | Advantages | Disadvantages |
| Fluoride-Based | TBAF, HF-Pyridine | Readily available, generally effective. | Can cause side reactions, potential for silyl migration.[6] |
| Acidic | HCl, TFA | Simple procedure. | Often leads to low yields and multiple byproducts.[6] |
| Reductive | Wilkinson's Catalyst / Catechol Borane | Mild, selective, high yields.[6] | Requires specialized reagents. |
| In situ | CsF during Sonogashira | Streamlines the synthetic sequence. | Reaction conditions need careful optimization. |
3. Product Purification Challenges
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Question: I have successfully synthesized my target this compound derivative, but I am struggling with its purification. What are the recommended purification techniques?
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Answer: The purification of purine derivatives often requires careful chromatographic techniques.
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Silica Gel Column Chromatography: This is the most common method for purifying these compounds.[7][8][9]
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Solvent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.[7][9] The polarity of the solvent system will depend on the specific substituents on your purine derivative.
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Tailing: Purine derivatives can sometimes tail on silica gel due to the basicity of the nitrogen atoms. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this.
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Decomposition: Be aware that some ethynylpurine derivatives may be unstable on silica gel. It is advisable to perform the chromatography as quickly as possible and to use high-quality silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method to obtain highly pure material.
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Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be employed.
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Frequently Asked Questions (FAQs)
1. What is the best starting material for Sonogashira coupling: 6-chloro-, 6-bromo-, or 6-iodo-purine?
The reactivity of the 6-halopurine in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl. 6-Iodopurines are the most reactive and are often used for on-column synthesis of modified oligonucleotides.[10][11] While 6-chloropurines are often more readily available, they typically require more forcing reaction conditions or more active catalyst systems.
2. How can I avoid the formation of alkyne homocoupling byproducts (Glaser coupling)?
The formation of alkyne homodimers is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[3][4] To minimize this:
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Use copper-free Sonogashira conditions.[3]
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Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and maintaining an inert atmosphere.[4]
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Running the reaction under a dilute hydrogen atmosphere has also been reported to diminish homocoupling.[4]
3. Are this compound derivatives stable?
The stability of these compounds can vary. The ethynyl group can be reactive, and some derivatives may be sensitive to light, heat, and air. It is generally recommended to store them in a cool, dark place under an inert atmosphere. For N-ethynyl azoles, it has been noted that they should be kept in the dark at low temperatures as they can be reactive.[12]
4. Can I perform the Sonogashira coupling on a purine nucleoside?
Yes, the Sonogashira coupling can be performed on purine nucleosides. The protecting groups on the sugar moiety need to be compatible with the reaction conditions. For instance, acetyl-protected 6-iodopurine 2'-deoxyriboside has been successfully used as a substrate.[11]
Experimental Protocols
General Procedure for Sonogashira Coupling of a 6-Halopurine
This protocol is a general guideline and may require optimization for specific substrates.
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To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halopurine (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and CuI (0.1 equivalents).
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Add degassed solvent (e.g., THF or DMF).
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Add the terminal alkyne (1.2 equivalents) followed by a degassed amine base (e.g., triethylamine, 3 equivalents).
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Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.[7][9]
General Synthetic Pathway for this compound
Caption: General synthetic scheme for this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Ethynyl-9H-Purine Labeled Biomolecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of biomolecules labeled with 6-ethynyl-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound labeled biomolecules?
A1: The purification process typically involves three key stages:
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Metabolic Labeling: Introduction of this compound into cells or an in vitro system, where it is incorporated into newly synthesized DNA or RNA.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: The ethynyl group on the purine analog is covalently linked to a reporter molecule containing an azide group. For purification, this is commonly biotin-azide.
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Affinity Purification: The biotinylated biomolecules are selectively captured using an affinity matrix, typically streptavidin-coated beads, followed by washing and elution.
Q2: Why is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction preferred for labeling?
A2: The CuAAC reaction, a cornerstone of "click chemistry," is favored due to its high efficiency, specificity, and biocompatibility. The azide and alkyne groups are bioorthogonal, meaning they do not react with endogenous functional groups in biological systems, ensuring that the labeling is highly specific to the incorporated this compound. The reaction proceeds under mild, aqueous conditions, preserving the integrity of the biomolecules.
Q3: Can the copper catalyst in the CuAAC reaction damage my biomolecules?
A3: Yes, free copper ions can be detrimental to biomolecules, potentially causing oxidative damage or aggregation. To mitigate this, it is crucial to use a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which protects the biomolecules while maintaining catalytic activity.[1] Additionally, the use of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ from CuSO4 is a standard practice that minimizes the concentration of free copper.[2][3]
Q4: What are the options for eluting the purified biomolecules from the streptavidin beads?
A4: Elution can be challenging due to the strong interaction between biotin and streptavidin. Common methods include:
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Denaturing conditions: Boiling the beads in a sample buffer containing SDS is a common and effective method, but it denatures the purified biomolecules.
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Competitive elution: Using an excess of free biotin can displace the biotinylated biomolecules from the streptavidin, although this can be inefficient.
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Cleavable linkers: Employing a biotin-azide molecule with a cleavable linker (e.g., acid-labile, photocleavable) allows for the release of the biomolecule under specific conditions while the biotin tag remains bound to the beads.
Troubleshooting Guides
Low or No Yield of Purified Biomolecules
| Potential Cause | Recommended Solution |
| Inefficient Incorporation of this compound | Optimize the concentration of this compound and the labeling time. Ensure the cellular system is actively synthesizing DNA/RNA. For in vitro synthesis, verify the integrity of the polymerase and other reaction components. |
| Inefficient CuAAC "Click" Reaction | Ensure all reagents are fresh, particularly the sodium ascorbate solution. Degas solutions to minimize oxidation of the Cu(I) catalyst. Optimize the concentrations of copper, ligand, and biotin-azide. Ensure the pH of the reaction buffer is within the optimal range (typically pH 7-8). |
| Incomplete Cell Lysis | Use a lysis buffer and method appropriate for your cell type to ensure complete release of the labeled biomolecules.[4] Sonication or the use of specific detergents may be required. |
| Formation of Insoluble Aggregates | Labeled proteins may form inclusion bodies.[4][5] Consider performing the purification under denaturing conditions to solubilize these aggregates. |
| Degradation of Biomolecules | Add protease and RNase inhibitors to your lysis and wash buffers to prevent degradation of your target molecules.[4] Perform all steps at low temperatures (4°C) where possible. |
| Inefficient Binding to Streptavidin Beads | Ensure the streptavidin beads are not expired and have been properly washed and equilibrated. Extend the incubation time of the biotinylated sample with the beads. Ensure there are no interfering substances in your sample, such as high concentrations of free biotin. |
| Poor Elution from Streptavidin Beads | If using denaturing elution, ensure the sample buffer is at the correct concentration and that the sample is heated sufficiently. For competitive elution, increase the concentration of free biotin and the incubation time. If using a cleavable linker, ensure the cleavage conditions are optimal. |
High Background/Non-Specific Binding
| Potential Cause | Recommended Solution |
| Non-specific binding to streptavidin beads | Pre-clear the cell lysate by incubating it with unconjugated beads before adding it to the streptavidin beads. Increase the stringency of the wash buffers by adding detergents (e.g., SDS, Triton X-100) and/or increasing the salt concentration. |
| Hydrophobic interactions with the affinity resin | Add non-ionic detergents to the wash buffers to disrupt non-specific hydrophobic binding. |
| Contamination with highly abundant proteins/nucleic acids | Optimize the cell lysis and initial clarification steps to remove the majority of cellular debris and highly abundant molecules before the affinity purification step. |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound Labeled Biomolecules
This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for specific experimental systems.
Caption: General workflow for the purification of this compound labeled biomolecules.
1. Metabolic Labeling:
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Culture cells to the desired confluency.
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Add this compound to the culture medium at a final concentration of 10-100 µM.
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Incubate for a duration appropriate for labeling the biomolecule of interest (e.g., a few hours for RNA, or up to 24 hours for DNA).
2. Cell Lysis and Lysate Preparation:
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Harvest the cells and wash with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and RNase inhibitors.
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Clarify the lysate by centrifugation to pellet cellular debris.
3. CuAAC "Click" Reaction:
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Prepare the following stock solutions:
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Biotin-azide: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 500 mM in water (prepare fresh)
-
-
To the clarified lysate, add the CuAAC reagents to the following final concentrations:
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Biotin-azide: 100-200 µM
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CuSO₄: 1 mM
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THPTA: 5 mM
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Sodium Ascorbate: 5 mM
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
4. Affinity Purification:
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Prepare streptavidin magnetic beads by washing them according to the manufacturer's instructions.
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Add the washed beads to the "clicked" lysate and incubate for 1-2 hours at room temperature with gentle rotation.
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Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads 3-5 times with a high-salt wash buffer (e.g., 1 M NaCl) containing a non-ionic detergent (e.g., 0.1% Triton X-100).
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Elute the purified biomolecules by resuspending the beads in a suitable elution buffer (e.g., 2X SDS-PAGE sample buffer) and heating at 95°C for 10 minutes.
Quantitative Data
Disclaimer: The following tables provide an illustrative framework for recording experimental data. Specific yields and purity are highly dependent on the experimental system, biomolecule of interest, and optimization of the protocol. The values presented are hypothetical and should be replaced with experimental results.
Table 1: Illustrative Purification Yields
| Biomolecule | Starting Material (Total Protein/Nucleic Acid) | Purified Biomolecule (ng) | Illustrative Yield (%) |
| Labeled DNA | 1 mg total protein | 500 | 0.05 |
| Labeled RNA | 1 mg total protein | 200 | 0.02 |
| Labeled Protein | 1 mg total protein | 1000 | 0.1 |
Table 2: Optimization of CuAAC Reaction Components (Illustrative)
| [CuSO₄] (mM) | [THPTA] (mM) | [Biotin-Azide] (µM) | Relative Yield (Fold Change) |
| 0.5 | 2.5 | 100 | 0.8 |
| 1.0 | 5.0 | 100 | 1.0 |
| 2.0 | 10.0 | 100 | 1.1 |
| 1.0 | 5.0 | 200 | 1.2 |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low yield in purification of this compound labeled biomolecules.
References
dealing with poor incorporation of 6-ethynyl-9H-purine
Welcome to the technical support center for 6-ethynyl-9H-purine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
FAQs: Understanding this compound
Q1: What is this compound and what is its potential application?
A1: this compound is a modified purine base. Its structure is analogous to adenine, with an ethynyl group at the 6th position. This ethynyl group is a bioorthogonal handle, meaning it is chemically inert in biological systems but can be specifically reacted with an azide-tagged molecule (e.g., a fluorophore or biotin) in a "click chemistry" reaction. This allows for the detection and visualization of molecules into which this compound has been incorporated. It is anticipated to be used for metabolic labeling of newly synthesized DNA or RNA.
Q2: How is this compound likely incorporated into cellular nucleic acids?
A2: this compound is expected to be processed by the purine salvage pathway. Due to its structural similarity to adenine, it is likely a substrate for adenine phosphoribosyltransferase (APRT).[1][2] APRT would convert this compound into the corresponding nucleotide, this compound ribonucleoside monophosphate, which can then be further phosphorylated and incorporated into nascent DNA or RNA.
Q3: What are the analogous, more commonly used reagents?
A3: The most common alkyne-modified nucleosides for metabolic labeling are 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis and 5-ethynyluridine (EU) for RNA synthesis. Troubleshooting strategies for these compounds are often applicable to this compound.
Troubleshooting Guide
Poor incorporation of this compound can manifest as a weak or non-existent signal after click chemistry detection. The following sections break down potential causes and solutions, from initial experimental setup to the final detection steps.
Problem 1: Low or No Signal
This is the most common issue and can arise from several factors related to the labeling, fixation, permeabilization, or click reaction steps.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a range analogous to EdU or EU (e.g., 1-10 µM) and assess both signal intensity and potential cytotoxicity. |
| Insufficient Incubation Time | The incubation time required for sufficient incorporation will vary between cell types and their proliferation rates. Optimize the labeling duration by testing a time course (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). |
| Low Cellular Uptake | Ensure cells are healthy and actively dividing or transcribing. Serum starvation or contact inhibition can reduce metabolic activity. If uptake is still low, consider using a cell line known to have high purine salvage pathway activity. |
| Cell Type Specificity | The expression and activity of APRT can vary between cell types. If you suspect low APRT activity, you may need to choose a different cell line or consider methods to enhance purine salvage. |
| Cytotoxicity | High concentrations of modified nucleosides can be toxic and inhibit DNA or RNA synthesis. Assess cell viability and morphology after treatment with this compound. If toxicity is observed, reduce the concentration or incubation time. Several 6-substituted purine analogues have been shown to have cytotoxic effects.[3][4][5][6][7] |
| Inefficient Fixation/Permeabilization | The fixation and permeabilization steps are critical for allowing the click chemistry reagents to access the incorporated alkyne. Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.5% Triton X-100) protocols for your cell type. |
| Click Reaction Failure | The click chemistry reaction itself can be a source of problems. See the dedicated troubleshooting section below. |
Problem 2: High Background Signal
High background can obscure the specific signal and make data interpretation difficult.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Non-specific Binding of Detection Reagent | Ensure adequate washing steps after the click reaction to remove unbound fluorescent azide. Include a blocking step (e.g., with BSA) before and after the click reaction. |
| Copper (I) Induced Fluorescence | The copper catalyst used in the click reaction can sometimes cause background fluorescence. Use a copper chelator in the final wash steps or use a copper-free click chemistry alternative if available. |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence. Image an unlabeled control sample to assess the level of autofluorescence and adjust imaging settings accordingly. |
Problem 3: Inconsistent Results
Variability between experiments can be frustrating. Consistency is key to reliable data.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and media conditions are consistent between experiments. |
| Reagent Instability | Prepare fresh solutions of this compound and click chemistry reagents for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
| Variable Incubation Times | Use a timer to ensure precise and consistent incubation times for labeling, fixation, permeabilization, and the click reaction. |
Experimental Protocols
General Protocol for this compound Labeling and Detection
This is a general guideline. Optimization for your specific cell type and experimental goals is crucial.
-
Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at the optimized concentration (e.g., 1-10 µM).
-
Incubate for the optimized duration (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS containing a copper chelator (optional) and a blocking agent (e.g., BSA).
-
-
Staining and Imaging:
-
Counterstain nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Signaling Pathway: Purine Salvage Pathway for this compound
References
- 1. uniprot.org [uniprot.org]
- 2. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 6-ethynyl-9H-purine Incorporation: A Comparative Guide to Mass Spectrometry and Fluorescence-Based Methods
For researchers, scientists, and drug development professionals, accurately validating the incorporation of modified nucleosides like 6-ethynyl-9H-purine into cellular DNA and RNA is paramount for a range of applications, from tracking cell proliferation to developing novel therapeutics. This guide provides a comprehensive comparison of two primary validation methods: mass spectrometry and fluorescence-based detection, offering insights into their respective strengths, workflows, and the quantitative data they can provide.
This compound is a synthetic purine analog that contains a reactive ethynyl group. This feature allows for its use in metabolic labeling studies where it is incorporated into newly synthesized nucleic acids. The ethynyl group serves as a handle for "click chemistry," a highly efficient and specific reaction that enables the attachment of reporter molecules for detection and analysis. This guide will delve into the experimental details of validating the incorporation of this valuable research tool.
Method Comparison at a Glance
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Detection |
| Principle | Direct detection and quantification of the modified nucleoside based on its mass-to-charge ratio. | Indirect detection via a fluorescent probe attached to the ethynyl group through click chemistry. |
| Primary Output | Absolute quantification of the modified nucleoside per amount of DNA. | Visualization of incorporation in cells and relative quantification of fluorescence intensity. |
| Sensitivity | High, with limits of quantification in the low femtomole to attomole range.[1] | High, dependent on the fluorophore and imaging system. |
| Specificity | Very high, provides structural confirmation. | High, based on the bioorthogonal click chemistry reaction. |
| Sample Type | Purified DNA from cell cultures or tissues. | Fixed cells or tissues on slides, or in suspension for flow cytometry. |
| Throughput | Lower, requires sample preparation and chromatographic separation. | Higher, especially with automated microscopy and flow cytometry. |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer. | Fluorescence microscope or flow cytometer. |
In-Depth Analysis of Validation Methods
Mass Spectrometry: The Gold Standard for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the absolute and highly sensitive quantification of this compound incorporation. This technique offers unparalleled specificity by identifying the modified nucleoside based on its unique mass and fragmentation pattern.
The general workflow for LC-MS/MS analysis of this compound incorporation involves the following key steps:
-
Cell Culture and Labeling: Culture cells in the presence of this compound at a final concentration of 10-100 µM for the desired labeling period.
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA.
-
DNA Digestion: Enzymatically digest 1-10 µg of DNA to single nucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A typical gradient would involve water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The specific mass transitions for the deoxyadenosine analog of this compound would be monitored. For instance, for 6-ethynyl-2'-deoxyadenosine, the precursor ion (M+H)+ would have an m/z of 276.1, and a characteristic product ion would be monitored (e.g., the purine base fragment at m/z 160.1).
-
-
Quantification: Create a standard curve using a synthesized 6-ethynyl-2'-deoxyadenosine standard of known concentrations to enable absolute quantification of the incorporated nucleoside in the genomic DNA sample.
Fluorescence-Based Detection: Visualizing Incorporation
Fluorescence-based methods provide a powerful means to visualize the incorporation of this compound in individual cells and can be adapted for high-throughput screening. These techniques rely on the "click" reaction between the ethynyl group of the incorporated purine and a fluorescently labeled azide.
The workflow for fluorescence-based detection is generally faster for individual samples compared to mass spectrometry.
-
Cell Culture and Labeling: Grow cells on coverslips and incubate with 10-20 µM this compound for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate in a buffer. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets. The intensity of the fluorescence can be quantified using image analysis software.
Quantitative Data Comparison
| Parameter | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Detection |
| Limit of Quantification (LOQ) | Typically in the range of 10-100 amol on column for modified nucleosides.[1] This can translate to detecting one modified base per 10⁶ to 10⁸ normal nucleosides. | Dependent on the brightness of the fluorophore and the sensitivity of the detector. Can detect signals from a few hundred incorporated molecules per cell. |
| Dynamic Range | Wide, typically spanning 3-4 orders of magnitude. | Can be limited by fluorophore saturation and detector linearity. |
| Precision | High, with coefficient of variation (CV) values typically below 15%. | Can be more variable due to differences in staining efficiency and photobleaching. |
Conclusion: Choosing the Right Method
The choice between mass spectrometry and fluorescence-based detection for validating this compound incorporation depends on the specific research question.
-
For absolute quantification and definitive structural confirmation , LC-MS/MS is the method of choice. Its high sensitivity and specificity make it ideal for detailed mechanistic studies and for accurately determining the extent of incorporation in a cell population.
-
For visualizing incorporation at the single-cell level, high-throughput screening, and assessing cell-to-cell variability , fluorescence-based methods are highly effective. Fluorescence microscopy provides spatial information, while flow cytometry allows for the rapid analysis of large cell populations.
In many research projects, these two methods are complementary. Fluorescence-based screening can be used to quickly identify conditions or cell types with high incorporation, which can then be followed up with the quantitative rigor of mass spectrometry for precise measurement. By understanding the principles and protocols of each technique, researchers can effectively validate the incorporation of this compound and leverage its full potential in their scientific endeavors.
References
Validating RNA Labeling Specificity: A Comparative Guide to 5-Ethynyl Uridine and 4-Thiouridine
A Note on 6-Ethynyl-9H-Purine (6EP): While this guide aims to provide a comprehensive comparison of RNA labeling reagents, a thorough review of current scientific literature reveals a lack of published data validating the specificity and efficacy of this compound (6EP) for metabolic RNA labeling. Research in this area has predominantly focused on pyrimidine analogs. Therefore, this guide will focus on two of the most widely used and well-validated alternatives: 5-ethynyl uridine (5EU) and 4-thiouridine (4sU).
Introduction to Metabolic RNA Labeling
Metabolic labeling of nascent RNA is a powerful technique for studying RNA synthesis, processing, turnover, and localization. This method involves introducing a modified nucleoside analog to cells or organisms, which is then incorporated into newly transcribed RNA. These labeled transcripts can be subsequently detected and analyzed through various biochemical and imaging techniques. The specificity of the labeling agent is paramount to ensure that the observed signal accurately reflects newly synthesized RNA without introducing significant off-target effects or cellular toxicity.
This guide provides a detailed comparison of two of the most common RNA labeling reagents, 5-ethynyl uridine (5EU) and 4-thiouridine (4sU), to assist researchers in selecting the most appropriate tool for their experimental needs.
Comparison of Performance and Characteristics
The selection of an RNA labeling reagent depends on the specific application, cell type, and desired downstream analysis. Both 5EU and 4sU have distinct advantages and disadvantages in terms of their labeling efficiency, specificity, cytotoxicity, and detection methods.
| Feature | 5-Ethynyl Uridine (5EU) | 4-Thiouridine (4sU) |
| Mechanism of Labeling | Incorporation into nascent RNA in place of uridine. The ethynyl group allows for bioorthogonal click chemistry reactions. | Incorporation into nascent RNA in place of uridine. The thiol group allows for specific chemical modifications. |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with an azide-functionalized reporter (e.g., biotin-azide, fluorescent azide). | Thiol-specific biotinylation (e.g., with HPDP-biotin) followed by streptavidin enrichment, or induction of T-to-C transitions during reverse transcription for sequencing-based detection (e.g., SLAM-seq). |
| Specificity for RNA | Generally high specificity for RNA, but can be incorporated into DNA in some organisms due to the activity of ribonucleotide reductases.[1] | High specificity for RNA. |
| Labeling Efficiency | Efficiently incorporated into RNA in a variety of cell types and organisms.[2][3] | Efficiently incorporated into RNA, though uptake can be cell-type dependent.[4] |
| Cytotoxicity | Generally considered to have low cytotoxicity at typical working concentrations. | Can exhibit cytotoxicity at high concentrations or with prolonged exposure, potentially affecting rRNA synthesis and processing.[5][6][7] |
| Off-Target Effects | Potential for DNA labeling in some species is a key off-target consideration.[1] The copper catalyst used in click chemistry can cause RNA degradation, requiring careful optimization of reaction conditions. | Can induce a nucleolar stress response at high concentrations.[5][7] Incorporation may also lead to altered pre-mRNA splicing outcomes in some contexts.[6] |
| Applications | Visualization of nascent RNA, purification of newly synthesized RNA for sequencing (e.g., EU-seq), and analysis of RNA dynamics. | Purification of nascent RNA (e.g., 4sU-seq), determining RNA half-lives, and high-resolution mapping of transcription dynamics through nucleotide conversion methods (e.g., SLAM-seq, TUC-seq).[4] |
Experimental Protocols
5-Ethynyl Uridine (5EU) Labeling and Detection
This protocol outlines a general procedure for labeling nascent RNA with 5EU in cultured mammalian cells, followed by detection via click chemistry.
Materials:
-
5-Ethynyl Uridine (5EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., TRIzol)
-
Click chemistry reaction components:
-
Azide-functionalized reporter molecule (e.g., Biotin-Azide, Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., TBTA)
-
Procedure:
-
Labeling:
-
Culture cells to the desired confluency.
-
Add 5EU to the culture medium to a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.
-
-
Cell Lysis and RNA Isolation:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer and isolate total RNA according to the manufacturer's protocol.
-
-
Click Reaction (for biotinylation or fluorescence):
-
In a microfuge tube, combine the isolated RNA, azide-reporter, CuSO₄, and the reducing agent in a reaction buffer containing the copper ligand.
-
Incubate at room temperature for 30-60 minutes.
-
Purify the labeled RNA using an appropriate method (e.g., ethanol precipitation, spin column).
-
-
Downstream Analysis:
-
For biotinylated RNA, proceed with streptavidin-based enrichment.
-
For fluorescently labeled RNA, proceed with imaging analysis.
-
4-Thiouridine (4sU) Labeling and Biotinylation
This protocol describes a general method for labeling nascent RNA with 4sU and subsequent biotinylation for enrichment.
Materials:
-
4-Thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., TRIzol)
-
Biotinylation reagent (e.g., HPDP-Biotin)
-
Streptavidin-coated magnetic beads
Procedure:
-
Labeling:
-
Culture cells to the desired confluency.
-
Add 4sU to the culture medium to a final concentration of 100-500 µM.
-
Incubate for the desired labeling period.
-
-
Cell Lysis and RNA Isolation:
-
Wash the cells with PBS.
-
Lyse the cells and isolate total RNA.
-
-
Biotinylation:
-
Resuspend the isolated RNA in a suitable buffer.
-
Add the biotinylation reagent and incubate at room temperature.
-
Remove excess biotinylation reagent by chloroform/isoamyl alcohol extraction and ethanol precipitation.
-
-
Enrichment of Labeled RNA:
-
Resuspend the biotinylated RNA in a binding buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow binding.
-
Wash the beads to remove unlabeled RNA.
-
Elute the labeled RNA from the beads.
-
-
Downstream Analysis:
-
The enriched RNA can be used for qRT-PCR, microarray analysis, or next-generation sequencing.
-
Visualizations
Caption: General experimental workflow for metabolic RNA labeling.
Caption: Cellular pathways for the incorporation and detection of 5EU and 4sU.
Conclusion
Both 5-ethynyl uridine and 4-thiouridine are invaluable tools for the study of RNA biology. The choice between them should be guided by the specific experimental requirements. 5EU, with its bioorthogonal click chemistry handle, is highly versatile for both purification and imaging applications. However, researchers should be mindful of the potential for DNA incorporation in certain model systems and the possible RNA degradation caused by the copper catalyst. 4sU is a well-established reagent, particularly powerful for high-resolution, sequencing-based analyses of RNA dynamics due to the ability to induce T-to-C transitions. Its potential for cytotoxicity at higher concentrations necessitates careful optimization of labeling conditions. For any metabolic labeling experiment, it is crucial to perform appropriate controls to validate the specificity of the labeling and to assess any potential impact on cellular physiology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Biological Effects of 6-Ethynyl-9H-Purine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for labeling nascent RNA, with a focus on the incorporation of purine analogs like 6-ethynyl-9H-purine. We will explore the biological implications of introducing such analogs into cellular systems, compare their utility against established alternatives, and provide the experimental frameworks necessary for their evaluation.
Introduction to Nascent RNA Labeling
The study of transcriptome dynamics is crucial for understanding cellular processes in both health and disease. Metabolic labeling of newly synthesized (nascent) RNA with modified nucleoside analogs is a powerful technique that allows for the visualization, enrichment, and temporal analysis of transcription. These analogs are incorporated into RNA by cellular polymerases and can be detected through bioorthogonal chemistry or antibody-based methods.
While the pyrimidine analog 5-ethynyl uridine (5-EU) is widely used for this purpose, the exploration of purine analogs, such as this compound, is of significant interest. Purine analogs, however, often exhibit distinct biological effects, including cytotoxicity, due to their central role in cellular metabolism and signaling.[1] This guide will objectively compare the ethynyl-based labeling strategy with the traditional bromouridine (BrU) method, providing context on the potential effects of using a purine-based analog.
It is important to note that while the concept of using this compound is explored here, it is not a widely documented agent for nascent RNA labeling in the scientific literature. Therefore, this guide uses the well-characterized 5-ethynyl uridine (5-EU) as the primary exemplar for the ethynyl-click chemistry method and includes available data on other ethynyl purines to provide a comprehensive overview.
Comparison of Nascent RNA Labeling Alternatives
The choice of labeling reagent is critical and depends on the experimental goals, cell type, and desired downstream application. The two main approaches are the incorporation of an ethynyl-modified nucleoside, detected by click chemistry, and a bromo-modified nucleoside, detected by immunoprecipitation.
| Feature | Ethynyl-Nucleoside Labeling (e.g., 5-EU) | Bromouridine (BrU) Labeling |
| Detection Method | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")[2] | Immunodetection with anti-BrdU/BrU antibodies[3] |
| Detection Principle | Covalent ligation of a fluorescent or biotinylated azide to the alkyne group.[2] | Antibody recognition of the incorporated bromouridine.[3] |
| Cell Permeability | Generally cell-permeable, allowing for in vivo labeling of live cells and whole organisms.[2][4] | BrU is cell-permeable, but its triphosphate form (BrUTP) is not, limiting some run-on assays to permeabilized cells or isolated nuclei.[2][4] |
| Signal Detection | Highly specific and efficient reaction with low background. The small size of the alkyne group minimizes perturbation.[2][5] | Can have higher background due to non-specific antibody binding. Requires denaturation steps (heat, acid) to expose the base, which can affect RNA integrity. |
| Potential Cytotoxicity | The copper catalyst used in the standard click reaction can be cytotoxic. Ligand-supported catalysts and copper-free click chemistry methods can mitigate this.[6] | Generally considered minimally toxic at working concentrations, though high concentrations can have effects.[7] |
| Versatility | The click reaction is modular, allowing attachment of a wide range of tags (fluorophores, biotin, etc.).[6] | Limited to the available primary and secondary antibody conjugates. |
Incorporation Efficiency of Ethynyl-Modified Nucleosides
The efficiency with which RNA polymerases incorporate nucleoside analogs can vary significantly, particularly between purine and pyrimidine derivatives. This has a direct impact on the sensitivity and reliability of the labeling method.
| Nucleoside Analog | Base Type | Incorporation into RNA | Reference |
| 5-Ethynyluridine (EU) | Pyrimidine | Efficient | [2] |
| 5-Ethynylcytidine (EC) | Pyrimidine | Efficient; metabolized faster than EU | [8] |
| 8-Ethynyladenosine (EA) | Purine | Not efficiently incorporated | [8] |
This data suggests that cellular polymerases may be less permissive to modifications on the purine ring compared to the C5 position of pyrimidines, a critical consideration for the potential use of this compound.
Biological Effects and Cytotoxicity of Purine Analogs
Purine analogs are a well-established class of compounds with therapeutic applications, primarily as anticancer and antiviral agents. Their mechanisms often involve the inhibition of DNA and RNA synthesis and interference with purine nucleotide metabolism, leading to cytotoxic effects.[1] When considering a purine analog for metabolic labeling, it is crucial to assess its impact on cell health and normal cellular processes.
| Compound Class | Example(s) | Reported Biological Effects / Cytotoxicity | Reference |
| 6,9-Disubstituted Purines | Various piperazine analogs | Potent cytotoxic activity against hepatocellular carcinoma cell lines (Huh7, HepG2) with IC50 values in the nanomolar to low micromolar range. | [9] |
| Purine Isosteres | Pyrrolopyrimidines, Pyrazolopyrimidines | High cytotoxicity against prostate (PC-3) and colon (HCT116) cancer cell lines; can induce G2/M phase cell cycle arrest and apoptosis. | [10] |
| General Purine Analogs | 6-Mercaptopurine (6-MP), Azathioprine | Inhibit DNA and RNA synthesis; can be incorporated into nucleic acids, leading to cytotoxicity. Used as immunosuppressants and in cancer therapy. | [1] |
| Methylxanthine/Purine Derivatives | Aminophylline, 61-tartrat | Showed dose-dependent cytotoxicity in embryonic avian and mammalian cell lines. | [11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with Ethynyl-Nucleosides
This protocol provides a general framework for labeling nascent RNA in cultured mammalian cells using an ethynyl-modified nucleoside like 5-EU. It should be optimized for the specific cell line and experimental conditions.
-
Cell Preparation: Plate mammalian cells on a suitable culture vessel (e.g., 6-well plate with coverslips for imaging) and grow to 40-50% confluency.
-
Labeling: Prepare a stock solution of the ethynyl-nucleoside (e.g., 5-EU) in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 0.2 mM to 1 mM).
-
Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for the desired pulse duration (e.g., 40 minutes to 6 hours) under standard growth conditions (37°C, 5% CO₂).
-
Cell Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Proceed to Click Chemistry Detection: After permeabilization, wash the cells with PBS to remove the detergent. The sample is now ready for the click reaction.
Protocol 2: Click Chemistry Reaction for Visualization
This protocol describes the detection of ethynyl-labeled RNA using a copper-catalyzed click reaction with a fluorescent azide.
-
Prepare Click Reaction Cocktail: For each sample, prepare the reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
PBS: 435 µL
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 2 mM stock): 5 µL (Final concentration: 20 µM)
-
CuSO₄ (25 mM stock): 10 µL (Final concentration: 0.5 mM)
-
Reaction Buffer Additive (e.g., 400 mM Sodium Ascorbate, freshly prepared): 50 µL (Final concentration: 40 mM)
-
Note: Add the CuSO₄ first, followed by the sodium ascorbate. The solution should be used immediately.
-
-
Click Reaction: Add the reaction cocktail to the fixed and permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining and Imaging: (Optional) Counterstain the nuclei with a DNA stain like DAPI or Hoechst. Mount the coverslip and image using fluorescence microscopy.
Protocol 3: Cytotoxicity Assay
This protocol uses a standard resazurin-based assay (e.g., AlamarBlue™) to measure the cytotoxic effects of the nucleoside analog.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the purine analog (e.g., this compound) in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to the planned labeling experiments (e.g., 24-72 hours) at 37°C, 5% CO₂.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is observed.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of the plate using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Semantic Scholar [semanticscholar.org]
A Comparative Guide: 5-Ethynyl Uridine (EU) for Nascent RNA Labeling vs. the Broader Role of Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 5-ethynyl uridine (EU), a key reagent for the metabolic labeling of newly synthesized RNA. As a direct head-to-head comparison with 6-ethynyl-9H-purine for the same application is not supported by current scientific literature—due to their distinct biological roles—this document will instead offer a comprehensive overview of EU's performance and protocols. This will be contrasted with the general functions of purine analogs, such as this compound derivatives, to illuminate the differing applications of these classes of molecules.
Section 1: 5-Ethynyl Uridine (EU) - A Pyrimidine Analog for Nascent RNA Analysis
5-Ethynyl Uridine (EU) is a nucleoside analog of uridine, a pyrimidine, that is widely used to label and visualize newly transcribed RNA in vivo and in vitro.[1][2] Its utility stems from the presence of a terminal alkyne group, which allows for a highly specific and efficient covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4][5][6]
Mechanism of Action and Application
The process begins with the introduction of cell-permeable EU to the biological system of interest.[7] Inside the cell, EU is metabolized through the pyrimidine salvage pathway and converted to EU-triphosphate (EUTP). RNA polymerases then incorporate EUTP into elongating RNA chains in place of uridine triphosphate (UTP).[8] This results in newly synthesized RNA being tagged with alkyne groups. These tagged RNA molecules can then be detected or isolated using click chemistry. For visualization, an azide-conjugated fluorophore is "clicked" onto the alkyne-tagged RNA, allowing for microscopic imaging of nascent transcription sites.[8] Alternatively, an azide-conjugated biotin can be used to capture and purify the newly synthesized RNA for downstream applications like RNA sequencing (EU-RNA-seq).[1][9][10][11]
Performance Characteristics of 5-Ethynyl Uridine (EU)
| Feature | Description | Supporting Data/References |
| Specificity | Primarily incorporates into RNA. While some studies suggest potential for incorporation into DNA in certain organisms under specific conditions, it is generally considered a specific RNA label in mammalian cells.[8][12][13] | Jao and Salic (2008) demonstrated that EU does not significantly label cellular DNA.[8] |
| Sensitivity | High sensitivity, allowing for the detection of nascent RNA with short pulse times. | Strong nuclear staining is visible after 30 minutes of incubation with 1 mM EU.[8] |
| Versatility | Applicable for in vitro and in vivo studies across a wide range of organisms and cell types.[1] Can be used for imaging, sequencing, and other biochemical assays. | Used in cultured cells, whole animals, and even human organ cultures.[8] |
| Toxicity | Can exhibit cytotoxicity and affect RNA metabolism with prolonged exposure or high concentrations.[14] | Long-term exposure to EU can affect cell viability and induce cell cycle arrest in some cell lines. |
| Alternative to | A more modern and often preferred alternative to BrU (5-Bromouridine) labeling, which requires harsh denaturation steps and antibody-based detection.[7][8] | Click chemistry detection is faster and less harsh than immunostaining for BrU.[8] |
Experimental Protocol: Labeling and Detection of Nascent RNA with EU
This protocol is a generalized procedure for labeling nascent RNA in cultured cells followed by fluorescent detection.
Materials:
-
5-Ethynyl Uridine (EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., a kit containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Wash buffer
Procedure:
-
Labeling: Incubate cells with EU-containing medium. The final concentration and incubation time will need to be optimized for the specific cell type and experimental goals (a common starting point is 0.5-1 mM EU for 1-2 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with the wash buffer.
-
If desired, counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Caption: Workflow for metabolic labeling and detection of nascent RNA using 5-ethynyl uridine (EU).
Section 2: Purine Analogs - A Contrasting Perspective
Purine analogs are a class of molecules that mimic the structure of the natural purines, adenine and guanine.[15] Unlike EU, which is primarily used as a bioorthogonal chemical reporter, most purine analogs are developed as antimetabolites for therapeutic purposes, particularly in cancer chemotherapy and as immunosuppressants.[15][16][17]
General Mechanism of Action
Purine analogs typically exert their effects by interfering with nucleic acid synthesis and metabolism.[16][18] After entering a cell, they are often metabolized into fraudulent nucleotides by cellular enzymes.[16] These analog nucleotides can then:
-
Inhibit key enzymes involved in the de novo synthesis of purine nucleotides, thus depleting the cell of the necessary building blocks for DNA and RNA synthesis.[16][18]
-
Be incorporated into DNA and/or RNA , leading to chain termination, mutations, and strand breaks, which can trigger apoptosis (programmed cell death).[16][19]
-
Interfere with cellular signaling pathways that are dependent on purine nucleotides.
The primary goal of using purine analogs in a therapeutic context is to disrupt cellular replication, with a degree of selectivity for rapidly dividing cells like cancer cells.[16]
Applications in Research and Medicine
The applications of purine analogs are predominantly in the medical field:
-
Cancer Therapy: Used in the treatment of various leukemias and lymphomas.[17][20][21] Examples include Fludarabine, Cladribine, and Mercaptopurine.[15][17]
-
Immunosuppression: Azathioprine, a prodrug of mercaptopurine, is used to prevent organ transplant rejection and to treat autoimmune diseases.[15]
-
Antiviral Agents: Some purine analogs are effective antiviral drugs.
While ethynyl-modified purine derivatives, including 6-ethynylpurine derivatives, have been synthesized for research, their investigation has largely focused on their potential as kinase inhibitors or as building blocks for more complex molecules, rather than for nucleic acid labeling in the same manner as EU.[22][23][24]
Caption: Conceptual difference between EU's specific labeling function and the antimetabolite action of many purine analogs.
Conclusion
5-Ethynyl Uridine (EU) is a powerful and specific tool for the investigation of nascent RNA synthesis, with a well-defined mechanism centered on bioorthogonal chemistry. Its primary role is as a molecular reporter. In contrast, while this compound is a purine derivative, this class of compounds is predominantly explored for its antimetabolite properties, with the goal of disrupting cellular processes for therapeutic benefit. The fundamental differences in their design and biological objectives mean that this compound and its analogs are not direct alternatives to EU for the specific task of labeling and visualizing newly synthesized RNA. Researchers seeking to study RNA dynamics will find EU to be a well-characterized and effective reagent, while those in drug development may explore purine analogs for their potential as cytotoxic or immunomodulatory agents.
References
- 1. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.lib.keio.ac.jp [search.lib.keio.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Purine analogue - Wikipedia [en.wikipedia.org]
- 16. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Perturbation of Cellular Processes by 6-Ethynyl-9H-Purine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 6-ethynyl-9H-purine and its derivatives, focusing on their perturbation of cellular processes. The information presented is based on available experimental data and is intended to inform research and drug development efforts targeting pathways regulated by purine analogs. This compound has emerged as a scaffold for the development of potent and selective kinase inhibitors, demonstrating a mechanism of action that sets it apart from more classical purine analogs.
Introduction to this compound
This compound is a synthetic purine analog characterized by an ethynyl group at the 6th position of the purine ring. This structural feature is crucial for its biological activity, enabling it to act as a covalent inhibitor of specific protein kinases.[1][2] Unlike many purine analogs that act as competitive inhibitors of ATP, 6-ethynylpurine derivatives have been shown to form covalent bonds with cysteine residues near the kinase active site, leading to irreversible inhibition.[1][2] This mechanism offers the potential for high potency and selectivity. Research has primarily focused on the role of 6-ethynylpurine derivatives as inhibitors of NIMA-related kinase 2 (Nek2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key regulators of cell cycle progression.[3]
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound derivatives has been quantified against Nek2 and CDK2. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several 6-ethynylpurine analogs and compares them with other representative purine-based kinase inhibitors.
| Compound | Target Kinase | IC50 (µM) | Notes |
| 6-Ethynyl-N-phenyl-7H-purin-2-amine | Nek2 | 0.15 | A derivative of this compound, demonstrating potent Nek2 inhibition.[1][2] |
| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 | 0.14 | Another potent 6-ethynylpurine derivative targeting Nek2.[1][2] |
| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | Not specified | Noted for having drug-like properties, including good aqueous solubility and stability.[1][2] |
| Roscovitine | CDK2 | Varies | A well-known purine analog and CDK inhibitor, for comparative purposes. Its IC50 for CDK2 is in the sub-micromolar range.[4] |
| 6-alkoxypurine derivative | CDK2 | 0.026 | A potent 6-substituted purine inhibitor of CDK2, for comparison.[5] |
| 6-phenylpurine derivative | CDK2 | Varies | Demonstrates selectivity for CDK2 over CDK1.[5] |
Note: The IC50 values can vary depending on the specific assay conditions.
Perturbed Cellular Signaling Pathways
The primary cellular processes perturbed by this compound and its derivatives are those regulated by Nek2 and CDK2. These kinases play critical roles in cell cycle control.
Nek2 Signaling Pathway: Nek2 is a serine/threonine kinase that is essential for the separation of centrosomes at the onset of mitosis.[6] Inhibition of Nek2 leads to centrosome separation failure, resulting in mitotic arrest and potentially apoptosis.[6] The activity of Nek2 is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[7]
Caption: Nek2 signaling pathway in the G2/M phase transition.
CDK2 Signaling Pathway: CDK2 is a key regulator of the G1/S phase transition and S phase progression.[8] It forms complexes with cyclin E and cyclin A to phosphorylate target proteins, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[9][10] Inhibition of CDK2 can lead to a cell cycle arrest at the G1/S boundary.
Caption: CDK2 signaling pathway at the G1/S checkpoint.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the perturbation of cellular processes by this compound and its analogs.
Experimental Workflow for Assessing a Novel Purine Analog
Caption: General experimental workflow for characterization.
Nek2 Kinase Assay (Radiometric)
This protocol is adapted from commercially available kits and literature procedures.[11]
-
Objective: To determine the in vitro inhibitory activity of this compound against Nek2 kinase.
-
Materials:
-
Recombinant human Nek2 kinase (e.g., GST-tagged)
-
Myelin basic protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
[γ-32P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MBP, and recombinant Nek2 kinase.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
CDK2/Cyclin A Kinase Assay (ELISA-based)
This protocol is a non-radioactive alternative for measuring CDK2 activity.[12][13]
-
Objective: To quantify the inhibitory effect of this compound on CDK2/Cyclin A activity.
-
Materials:
-
Recombinant human CDK2/Cyclin A kinase
-
Biotinylated peptide substrate (e.g., a peptide derived from Histone H1 or Rb)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated microplates
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
-
-
Procedure:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing CDK2/Cyclin A, biotinylated peptide substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound or DMSO to the reaction mixture.
-
Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation.
-
Wash the plate and add TMB substrate.
-
After color development, add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution in a population of cells treated with a test compound.[14][15][16]
-
Objective: To determine the effect of this compound on the cell cycle progression of a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells with the control to identify any cell cycle arrest.
-
Conclusion
This compound and its derivatives represent a promising class of kinase inhibitors with a distinct covalent mechanism of action. Their ability to potently and irreversibly inhibit key cell cycle regulators like Nek2 and CDK2 underscores their potential as anticancer agents. The experimental protocols provided in this guide offer a framework for the further characterization of these and other novel purine analogs, facilitating a deeper understanding of their therapeutic potential and their impact on cellular processes. Future research should aim to expand the comparative analysis to a broader range of kinases and cellular pathways to fully elucidate the selectivity and off-target effects of this compound class.
References
- 1. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. HTScan® NEK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Quantitative Analysis of Labeled Transcripts: Featuring Pyrimidine and Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
The ability to specifically label and quantify newly synthesized RNA transcripts is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that can be bioorthogonally tagged has emerged as a powerful alternative to older methods that relied on transcription inhibition or radioactivity. While the user inquired about 6-ethynyl-9H-purine (6-EP), a comprehensive search of the scientific literature and commercial databases reveals no published studies utilizing this specific compound for the quantitative analysis of labeled transcripts.
Therefore, this guide provides a detailed comparison of the most widely used and well-characterized ethynyl-labeled nucleoside analogs: the pyrimidine analog 5-ethynyl uridine (5-EU) and the purine analog 2-ethynyladenosine (2-EA) . We will delve into their mechanisms, applications, and provide the necessary experimental framework for their use, including quantitative data presentation and detailed protocols. This information will serve as a valuable resource for researchers seeking to employ metabolic labeling techniques in their studies.
Comparison of 5-Ethynyl Uridine (5-EU) and 2-Ethynyladenosine (2-EA)
Both 5-EU and 2-EA are incorporated into newly transcribed RNA and can be subsequently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry"[1][2]. This allows for the attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin for enrichment and sequencing.
| Feature | 5-Ethynyl Uridine (5-EU) | 2-Ethynyladenosine (2-EA) | This compound (Hypothetical) |
| Nucleoside Analog | Pyrimidine (Uridine analog) | Purine (Adenosine analog) | Purine (Hypoxanthine analog) |
| Incorporation | Incorporated in place of uridine during transcription by RNA polymerases I, II, and III[1]. | Incorporated during transcription in place of adenosine and post-transcriptionally by poly(A) polymerases[1][3][4]. | Would likely be converted to 6-ethynyl-IMP and then to ethynyl-ATP and ethynyl-GTP, leading to incorporation in place of A and G. |
| Primary Application | Global analysis of newly synthesized RNA[5]. | Analysis of newly synthesized RNA and poly(A) tail dynamics[3][4]. | Potentially for broad purine-centric transcript analysis. |
| Potential Biases | May exhibit some cellular toxicity and has been shown to be incorporated into DNA in some organisms[6]. May not efficiently label transcripts with low uridine content. | Incorporation efficiency can be lower than 5-EU. May not efficiently label transcripts with low adenosine content. | Unknown. Potential for complex metabolic conversion and off-target effects. Substrate efficiency for polymerases is unknown. |
| Detection Method | Click chemistry with an azide-functionalized tag (e.g., biotin-azide, fluorescent-azide)[1]. | Click chemistry with an azide-functionalized tag[3]. | Click chemistry with an azide-functionalized tag. |
Experimental Protocols
Metabolic Labeling of Nascent RNA
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh medium containing the desired concentration of 5-EU or 2-EA. A common starting concentration is 0.1-1 mM.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from 30 minutes to 24 hours, depending on the experimental question. Shorter times are used to capture nascent transcripts, while longer times can be used to study RNA stability.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
Click Chemistry Reaction for Biotinylation of Labeled RNA
-
RNA Quantification: Determine the concentration of the isolated RNA.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Total RNA (1-10 µg) in RNase-free water.
-
Biotin-azide (final concentration ~0.1 mM).
-
Copper(II) sulfate (CuSO4) (final concentration ~0.5 mM).
-
A reducing agent, such as sodium ascorbate (final concentration ~5 mM). The use of a copper ligand like THPTA is recommended to improve reaction efficiency and reduce RNA degradation[7].
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol precipitation.
Enrichment of Labeled RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding: Add the purified, biotinylated RNA to the prepared beads and incubate at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads using a suitable elution buffer or by treatment with RNase-free DNase and proteinase K.
Quantitative Analysis
The enriched, labeled RNA can be quantified using several methods:
-
Quantitative RT-PCR (qRT-PCR): To measure the abundance of specific transcripts.
-
Next-Generation Sequencing (RNA-Seq): For transcriptome-wide analysis of newly synthesized RNA.
Visualizations
Caption: Experimental workflow for metabolic labeling and analysis of nascent RNA.
Caption: Generalized metabolic pathway for the incorporation of ethynyl-labeled nucleoside analogs into RNA.
Discussion on the Hypothetical Use of this compound (6-EP)
While there is no data on the use of this compound for RNA labeling, we can speculate on its potential based on our understanding of purine metabolism. This compound is an analog of hypoxanthine. In the purine salvage pathway, hypoxanthine is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
If 6-EP were a substrate for HGPRT, it would be converted to 6-ethynyl-inosine monophosphate. This could then potentially be converted into ethynyl-adenosine monophosphate (ethynyl-AMP) and ethynyl-guanosine monophosphate (ethynyl-GMP), and subsequently to their triphosphate forms. If these ethynyl-purine triphosphates are recognized by RNA polymerases, 6-EP could theoretically label nascent RNA at both adenine and guanine positions.
However, several significant challenges would need to be addressed:
-
Enzyme Specificity: It is unknown whether 6-EP is a substrate for HGPRT and the subsequent enzymes in the purine synthesis pathway.
-
Toxicity: Purine analogs are often used as cytotoxic agents in cancer chemotherapy by interfering with DNA replication[8]. The potential for 6-EP to cause cellular toxicity would need to be carefully evaluated.
-
Incorporation Efficiency: The efficiency of incorporation of the resulting ethynyl-purine triphosphates by RNA polymerases would be a critical determinant of the method's sensitivity.
-
Metabolic Fate: The complete metabolic fate of 6-EP in cells would need to be characterized to understand any potential off-target effects.
References
- 1. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Ethynyl-adenosine, Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. Purine analogue - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Ethynyl-9H-Purine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-ethynyl-9H-purine, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe research environment and mitigating potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent characteristics of this compound. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (inspect before use), and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]
-
Contamination: Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area thoroughly with water.[3]
-
Spill Management: In the event of a spill, avoid creating dust.[2] Evacuate the area, wear appropriate PPE, and carefully sweep or scoop up the material into a suitable container for disposal.[2] Prevent the substance from entering drains.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet.
| Property | Value | Source |
| Melting Point/Range | 187 °C (Decomposes on heating) | [3] |
| Partition Coefficient (n-octanol/water) | log Pow: -2.87 at 25 °C (Bioaccumulation is not expected) | [3] |
Step-by-Step Disposal Procedures
The fundamental principle for chemical waste management is to have a disposal plan in place before beginning any experiment.[4] All chemical waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent incompatible materials from mixing.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Solutions:
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled liquid waste container.
-
The container must be compatible with the solvent used.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in a designated, sealed waste bag or container.
-
Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.
-
Waste Container Labeling
Accurate and thorough labeling of waste containers is a critical safety and regulatory requirement.
-
Label Content: The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound".
-
Concentration: For solutions, indicate the approximate concentration of the compound and list all solvents.
Storage of Chemical Waste
-
Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Container Integrity: Ensure waste containers are always sealed when not in use to prevent spills or the release of vapors.
-
Compatibility: Do not store incompatible waste types in close proximity.
Final Disposal
-
Approved Facility: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1]
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for the segregation of this compound waste.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
